molecular formula C17H12ClN3OS3 B15583789 RJF02215

RJF02215

Katalognummer: B15583789
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: AWODPWQHYCUQQI-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RJF02215 is a useful research compound. Its molecular formula is C17H12ClN3OS3 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H12ClN3OS3

Molekulargewicht

405.9 g/mol

IUPAC-Name

(E)-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C17H12ClN3OS3/c18-12-5-3-11(4-6-12)14-10-25-17(19-14)21-16(23)20-15(22)8-7-13-2-1-9-24-13/h1-10H,(H2,19,20,21,22,23)/b8-7+

InChI-Schlüssel

AWODPWQHYCUQQI-BQYQJAHWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to RJF02215: A Novel MMP-9 Inhibitor for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RJF02215 is a novel small molecule inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the progression and metastasis of various cancers.[1] Discovered through an integrated approach combining machine learning-based virtual screening and biological evaluation, this compound has demonstrated significant and selective anti-cancer activity against the human ovarian cancer cell line SKOV3.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the relevant signaling pathways.

Introduction: The Role of MMP-9 in Ovarian Cancer

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] MMP-9, also known as gelatinase B, plays a crucial role in breaking down type IV collagen, a major component of the basement membrane.[2] The overexpression of MMP-9 is associated with enhanced tumor invasion, metastasis, and angiogenesis in various cancers, including ovarian cancer.[2][3][4] In ovarian cancer, elevated levels of MMP-9 are correlated with poor prognosis.[4] Consequently, the inhibition of MMP-9 presents a promising therapeutic strategy for ovarian cancer.[1][2]

This compound: A Selective MMP-9 Inhibitor

This compound was identified from the Maybridge chemical library through a computational screening process and subsequently validated for its biological activity.[1] It has shown potent inhibitory effects on MMP-9 and selective cytotoxicity towards the SKOV3 ovarian cancer cell line.[1]

Mechanism of Action

This compound functions as a direct inhibitor of MMP-9.[5] By binding to the enzyme, it likely interferes with its catalytic activity, preventing the degradation of the extracellular matrix. This inhibition of ECM breakdown is believed to be the primary mechanism behind its anti-invasive and anti-proliferative effects observed in ovarian cancer cells.[1]

The signaling pathway affected by this compound is centered on the activity of MMP-9. In ovarian cancer, various signaling pathways can lead to the upregulation of MMP-9. By inhibiting MMP-9, this compound effectively blocks the downstream consequences of these pathways, which include increased cell migration, invasion, and proliferation.

MMP9_Pathway MMP-9 Signaling Pathway in Ovarian Cancer and Point of this compound Inhibition cluster_upstream Upstream Signaling cluster_nuclear Nuclear Events cluster_cytoplasm Cytoplasmic & Extracellular Events Growth_Factors Growth Factors (e.g., EGF, PDGF) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Receptors Tyrosine Kinase Receptors Cytokines->Receptors Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Pro_MMP9 Pro-MMP-9 (inactive) MMP9_mRNA->Pro_MMP9 Translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation Cellular_Effects Tumor Invasion, Metastasis, Angiogenesis ECM_Degradation->Cellular_Effects This compound This compound This compound->Active_MMP9 Inhibition

MMP-9 signaling pathway and this compound's point of inhibition.

Quantitative Data

The anti-cancer effects of this compound were quantified through a series of in vitro assays on the SKOV3 ovarian cancer cell line.

Assay Cell Line Parameter Measured Result with this compound
MTT Assay SKOV3Cell Viability (IC50)Data not publicly available
Wound Healing Assay SKOV3Cell MigrationSignificant inhibition of wound closure
Colony Formation Assay SKOV3Clonogenic SurvivalSignificant reduction in colony formation
MMP-9 Inhibition Assay -Enzymatic ActivityDirect inhibition of MMP-9

Note: Specific quantitative values such as IC50 and percentage of inhibition are detailed in the primary research publication by Sinha et al. (2024) but are not available in the public domain at the time of this writing.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the activity of this compound.

Cell Culture

The human ovarian cancer cell line SKOV3 was used for all cellular assays. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess the cytotoxic effects of this compound.

  • Cell Seeding: SKOV3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Wound Healing (Scratch) Assay

This assay was used to evaluate the effect of this compound on cell migration.

  • Monolayer Formation: SKOV3 cells were grown in 6-well plates until a confluent monolayer was formed.

  • Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the center of the cell monolayer.

  • Washing: The wells were gently washed with PBS to remove detached cells.

  • Treatment: Fresh medium containing a non-toxic concentration of this compound was added to the wells. A control group was treated with vehicle (DMSO).

  • Imaging: The wound area was photographed at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

  • Analysis: The width of the wound was measured at different points, and the percentage of wound closure was calculated to determine the rate of cell migration.

Wound_Healing_Workflow Wound Healing Assay Workflow A Seed SKOV3 cells in 6-well plate B Grow to confluent monolayer A->B C Create a scratch with a pipette tip B->C D Wash with PBS to remove debris C->D E Add media with this compound or vehicle D->E F Image at 0h and subsequent time points E->F G Measure wound width and calculate closure F->G

Workflow for the wound healing assay.

Colony Formation Assay

This assay was performed to assess the long-term proliferative capacity of single cells after treatment with this compound.

  • Cell Seeding: A low density of SKOV3 cells (e.g., 500 cells per well) was seeded in 6-well plates.

  • Treatment: Cells were treated with different concentrations of this compound and incubated for a period that allows for colony formation (typically 10-14 days). The medium was changed every 3-4 days with fresh medium containing the compound.

  • Fixation and Staining: After the incubation period, the colonies were washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.

  • Colony Counting: The number of colonies containing at least 50 cells was counted.

  • Analysis: The plating efficiency and surviving fraction were calculated to determine the effect of this compound on the clonogenic survival of the cells.

Conclusion and Future Directions

This compound is a promising novel inhibitor of MMP-9 with selective activity against ovarian cancer cells. The in vitro data strongly suggest its potential as a lead compound for the development of new anti-cancer therapeutics. Further research is warranted to elucidate its precise binding mode with MMP-9, to evaluate its efficacy in in vivo models of ovarian cancer, and to assess its pharmacokinetic and toxicological profiles. The development of molecules based on the structure of this compound could provide a valuable addition to the treatment of ovarian cancer.[1]

References

RJF02215 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RJF02215 ([1]-Paradol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in scientific literature as [1]-Paradol or 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE , is a pungent phenolic compound naturally occurring in the seeds of Aframomum melegueta (Grains of Paradise) and the rhizome of Zingiber officinale (ginger).[2] This molecule has garnered significant interest within the research community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on presenting quantitative data and detailed experimental methodologies for the scientific community.

Chemical Structure and Properties

This compound is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a decan-3-one chain. Its chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONEPrecisionFDA
Synonyms [1]-Paradol,[1]-GingeroneMedchemExpress, NIST
Molecular Formula C₁₇H₂₆O₃PrecisionFDA
Molecular Weight 278.39 g/mol PrecisionFDA
SMILES CCCCCCCC(=O)CCc1ccc(c(c1)OC)OPrecisionFDA
InChIKey CZNLTCTYLMYLHL-UHFFFAOYSA-NPrecisionFDA
CAS Number 27113-22-0NIST

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, targeting key signaling pathways involved in various disease processes.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects, particularly in pancreatic cancer models.[8] It has been shown to suppress cell proliferation and metastasis by targeting the Epidermal Growth Factor Receptor (EGFR) and inactivating the downstream PI3K/AKT signaling pathway.[8] Mechanistically, this compound induces the degradation of EGFR through a ubiquitin-mediated proteasome-dependent pathway, without altering EGFR mRNA levels.[8] Furthermore, it has been observed to induce apoptosis in oral squamous carcinoma cells via a caspase-3-dependent mechanism.[9]

RJF02215_Pancreatic_Cancer_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ubiquitination Ubiquitin-Proteasome System EGFR->Ubiquitination Targeted for Degradation AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Metastasis AKT->Proliferation Promotes This compound This compound ([6]-Paradol) This compound->EGFR

Caption: this compound inhibits pancreatic cancer proliferation by promoting EGFR degradation.

Anti-Inflammatory and Neuroprotective Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][9] In neuroinflammatory contexts, it has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system.[1][10] This is achieved by diminishing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] In vivo studies have corroborated these findings, showing that administration of this compound can reduce the number of activated microglia in a mouse model of focal cerebral ischemia.[1]

Metabolic Regulation

This compound plays a significant role in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

This compound promotes glucose utilization in both adipocytes (3T3-L1) and myotubes (C2C12).[12] This effect is attributed to the increased phosphorylation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12] In vivo studies in high-fat diet-fed mice have shown that this compound can significantly reduce blood glucose levels.[6][12]

Oral administration of this compound has been found to decrease body weight gain and reduce both visceral and subcutaneous fat in mice fed a high-fat diet.[5] The proposed mechanism for its anti-obesity activity involves the regulation of genes related to fatty acid synthesis, lipid transportation, and adipocyte differentiation in an AMPK-independent manner.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of this compound.

Table 1: In Vitro Anti-Cancer and Anti-Inflammatory Activity
AssayCell LineTreatmentConcentrationResultReference
Cell Viability (CCK-8)MIA PaCa-2, SW1990This compound20, 40, 80 µMDose-dependent decrease in cell viability[8][9]
Nitric Oxide ProductionBV-2 MicrogliaLPS + this compound10 µg/mlInhibition of NO production[11]
IL-6 & TNF-α ProductionBV-2 MicrogliaLPS + this compound10 µg/mlInhibition of IL-6 and TNF-α production[11]
Glucose Utilization3T3-L1 AdipocytesThis compound53.2 ± 5.5 µM (EC₅₀ with insulin)Increased glucose utilization[6]
Glucose UtilizationC2C12 MyotubesThis compound54.2 ± 4.7 µM (EC₅₀ with insulin)Increased glucose utilization[6]
Table 2: In Vivo Activity
Animal ModelTreatmentDosageDurationKey FindingsReference
High-Fat Diet-Fed MiceOral this compoundNot specified2 weeksDecreased body weight gain and fat mass[5]
High-Fat Diet-Fed MiceOral this compound6.75 mg/kg/dayNot specifiedLowered blood glucose and inhibited weight gain[11]
Mice with Focal Cerebral IschemiaOral this compound10 mg/kgSingle doseReduced number of activated microglia[9]
Rat Paw Edema ModelGinger Extract containing this compound150 mg/kgSingle dose20% reduction in inflammation[2]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the biological effects of this compound.

In Vitro Pancreatic Cancer Cell Proliferation Assay
  • Cell Lines: MIA PaCa-2 and SW1990 human pancreatic cancer cell lines.[9]

  • Treatment: Cells were treated with this compound at concentrations of 0, 20, 40, and 80 µM for 24, 48, and 72 hours.[8][9]

  • Cell Viability Assay (CCK-8):

    • Seed 2 x 10³ cells per well in a 96-well plate.

    • After overnight incubation, treat cells with varying concentrations of this compound.

    • At specified time points, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[9]

  • Colony Formation Assay:

    • Seed 500 cells per well in a 6-well plate.

    • Treat with this compound at the indicated concentrations.

    • Incubate for approximately 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.

    • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Count the number of colonies.[9]

experimental_workflow_cancer cluster_assays Functional Assays start Start cell_culture Culture Pancreatic Cancer Cells (MIA PaCa-2, SW1990) start->cell_culture treatment Treat with this compound (0, 20, 40, 80 µM) cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation cck8 CCK-8 Assay (Cell Viability) incubation->cck8 colony Colony Formation Assay incubation->colony western Western Blot (PI3K/AKT Pathway) incubation->western qpcr qRT-PCR (EGFR mRNA) incubation->qpcr analysis Data Analysis cck8->analysis colony->analysis western->analysis qpcr->analysis end End analysis->end

Caption: Workflow for assessing this compound's anti-cancer effects in vitro.

In Vitro Neuroinflammation Assay
  • Cell Line: BV-2 murine microglial cell line.[11]

  • Treatment:

    • Pre-treat cells with this compound (e.g., 10 µg/ml) for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[5]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits to quantify the concentrations of IL-6 and TNF-α according to the manufacturer's instructions.

In Vivo Anti-Obesity Study
  • Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity.[5]

  • Treatment: Oral administration of this compound for a period of 2 weeks.[5]

  • Measurements:

    • Monitor body weight and food intake regularly.

    • At the end of the study, sacrifice the animals and dissect visceral (e.g., epididymal) and subcutaneous fat pads and weigh them.

    • Analyze blood samples for glucose and lipid profiles.

In Vitro Glucose Utilization Assay
  • Cell Lines: 3T3-L1 pre-adipocytes and C2C12 myoblasts.

  • Differentiation: Differentiate 3T3-L1 cells into mature adipocytes and C2C12 cells into myotubes using appropriate differentiation media.

  • Assay:

    • Starve the differentiated cells in serum-free medium.

    • Treat the cells with various concentrations of this compound in the presence or absence of insulin.

    • After incubation, measure the glucose concentration in the culture medium using a glucose oxidase-based assay.

    • Calculate the rate of glucose uptake by subtracting the final glucose concentration from the initial concentration.[12]

  • Western Blot Analysis:

    • Lyse the treated cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[12]

Conclusion

This compound ([1]-Paradol) is a promising natural compound with a well-defined chemical structure and a multitude of beneficial biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the detailed molecular interactions and to optimize its delivery and efficacy for various clinical applications.

References

In-depth Technical Guide: The Core Mechanism of Action of RJF02215

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

On: The Core Mechanism of Action of RJF02215

Executive Summary

This compound has been identified as a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in the progression of various cancers, including ovarian cancer. Research indicates that this compound exerts anti-cancer effects by directly targeting MMP-9 activity, thereby impeding cancer cell migration and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular processes and outlining the experimental protocols used to elucidate its function. All data is based on the pivotal study by Sinha K, et al., titled "Machine learning and biological evaluation-based identification of a potential MMP-9 inhibitor, effective against ovarian cancer cells SKOV3," published in the Journal of Biomolecular Structure and Dynamics.

Core Mechanism of Action: Inhibition of MMP-9

The primary mechanism of action of this compound is the selective inhibition of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis.[1][2][3][4][5] Elevated levels of MMP-9 are associated with poor prognosis in ovarian cancer.[1][2][5]

This compound was identified through a machine learning-based virtual screening of the Maybridge chemical library.[6] Its inhibitory action on MMP-9 is the foundation for its anti-cancer properties observed in preclinical studies.

Signaling Pathway

MMP-9 is a downstream effector in several signaling pathways that promote cancer progression. These pathways are often initiated by growth factors, such as epidermal growth factor (EGF), which bind to their receptors (e.g., EGFR) and trigger a cascade of intracellular events.[2] This can lead to the activation of transcription factors that upregulate MMP-9 expression. Once secreted, active MMP-9 degrades components of the ECM, such as type IV collagen, which facilitates cell migration and invasion.[2][4][5] By inhibiting MMP-9, this compound directly interferes with this critical step in the metastatic process.

MMP9_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects Growth Factors (e.g., EGF) Growth Factors (e.g., EGF) Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors (e.g., EGF)->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt)->Transcription Factors (e.g., AP-1, NF-κB) MMP-9 Gene Expression MMP-9 Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->MMP-9 Gene Expression Pro-MMP-9 (Inactive) Pro-MMP-9 (Inactive) MMP-9 Gene Expression->Pro-MMP-9 (Inactive) MMP-9 (Active) MMP-9 (Active) Pro-MMP-9 (Inactive)->MMP-9 (Active) Extracellular Matrix (ECM) Degradation Extracellular Matrix (ECM) Degradation MMP-9 (Active)->Extracellular Matrix (ECM) Degradation Cell Migration & Invasion Cell Migration & Invasion Extracellular Matrix (ECM) Degradation) Extracellular Matrix (ECM) Degradation) Extracellular Matrix (ECM) Degradation)->Cell Migration & Invasion This compound This compound This compound->MMP-9 (Active) Inhibition

Figure 1: Simplified signaling pathway of MMP-9 and the inhibitory action of this compound.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings from the study by Sinha et al.[6]

Table 1: In Vitro MMP-9 Inhibition

CompoundTargetAssay TypeIC50 Value
This compoundMMP-9FluorometricData not publicly available in abstract

Table 2: Cellular Activity in SKOV3 Ovarian Cancer Cells

Assay TypeMeasured EffectResult for this compound
MTT AssayCell Viability / ProliferationSignificant growth-inhibitory activity
Wound Healing AssayCell MigrationSignificant inhibition of cell migration
Colony Formation AssayLong-term Proliferative CapacitySignificant reduction in colony formation

Note: Specific IC50 values and percentage inhibition data were not available in the public abstract of the primary research article. Access to the full publication is required for these specific quantitative metrics.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the identification and characterization of this compound.

Virtual Screening and Compound Identification

An integrated machine learning-based virtual screening approach was employed to identify potential MMP-9 inhibitors from the Maybridge chemical library.[6] This computational method likely involved the development of a predictive model based on the structural features of known MMP-9 inhibitors.

Virtual_Screening_Workflow cluster_0 Computational Screening cluster_1 Experimental Validation A Maybridge Chemical Library C Virtual Screening A->C B Machine Learning Model (SVM, RF, etc.) B->C D Top-ranked Hits C->D E In Vitro MMP-9 Inhibition Assay D->E F Identification of this compound E->F

Figure 2: General workflow for the identification of this compound.
In Vitro MMP-9 Inhibition Assay

The direct inhibitory effect of this compound on MMP-9 activity was likely determined using a fluorometric assay kit.

Protocol:

  • Recombinant human MMP-9 is pre-activated.

  • The activated MMP-9 is incubated with varying concentrations of this compound.

  • A fluorogenic MMP-9 substrate is added to the mixture.

  • The cleavage of the substrate by active MMP-9 results in an increase in fluorescence, which is measured over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to MMP-9 activity.

  • The IC50 value, the concentration of this compound that inhibits 50% of MMP-9 activity, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The effect of this compound on the viability and proliferation of SKOV3 ovarian cancer cells was assessed using the MTT assay.

Protocol:

  • SKOV3 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the media is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Wound Healing (Scratch) Assay

This assay was used to evaluate the effect of this compound on the migration of SKOV3 cells.

Protocol:

  • SKOV3 cells are grown to a confluent monolayer in multi-well plates.

  • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • The cells are washed to remove any detached cells, and fresh media containing different concentrations of this compound or a vehicle control is added.

  • The "wound" is imaged at time zero and at subsequent time points (e.g., every 8-12 hours).

  • The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

  • Inhibition of migration is determined by comparing the wound closure in this compound-treated wells to the control wells.

Colony Formation (Clonogenic) Assay

The long-term effect of this compound on the proliferative capacity of single SKOV3 cells was determined by the colony formation assay.

Protocol:

  • A low density of SKOV3 cells is seeded into multi-well plates.

  • The cells are treated with various concentrations of this compound for a defined period.

  • The treatment medium is then replaced with fresh medium, and the cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

  • The resulting colonies are fixed and stained with a staining solution (e.g., crystal violet).

  • Colonies containing 50 or more cells are counted.

  • The surviving fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group, adjusted for the plating efficiency.

Cellular_Assay_Workflow cluster_0 Short-term Effects cluster_1 Long-term Effects start SKOV3 Ovarian Cancer Cells A MTT Assay (Cell Viability) start->A B Wound Healing Assay (Cell Migration) start->B C Colony Formation Assay (Proliferative Capacity) start->C

Figure 3: Experimental workflow for the cellular characterization of this compound.

Conclusion

This compound is a promising anti-cancer agent that functions through the targeted inhibition of MMP-9. By disrupting the activity of this key enzyme, this compound effectively reduces the viability, migration, and long-term proliferative potential of ovarian cancer cells in vitro. The data from the foundational study by Sinha et al. provides a strong rationale for the further development of this compound and novel molecules based on its structure as potential therapeutics for ovarian cancer. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

Unveiling RJF02215: A Novel MMP-9 Inhibitor for Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Biological Evaluation of RJF02215

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and biological characterization of this compound, a novel small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). This compound was identified through an innovative machine learning-based virtual screening approach and has demonstrated selective anti-cancer activity against the SKOV3 ovarian cancer cell line. This guide details the experimental methodologies employed in its discovery and evaluation, presents key quantitative data, and visualizes the pertinent biological pathways and experimental workflows.

Discovery of this compound: A Machine Learning-Driven Approach

This compound was discovered through an integrated approach that combined machine learning-based virtual screening of the Maybridge chemical library with subsequent biological validation.[1][2][3] This strategy aimed to identify novel small molecule scaffolds capable of inhibiting the activity of MMP-9, a key enzyme implicated in cancer progression and metastasis due to its role in degrading the extracellular matrix.[1][2][3] The screening process led to the identification of this compound as a promising candidate, which was then subjected to a series of in vitro assays to characterize its biological activity.[1][2][3]

Chemical and Physical Properties:

PropertyValue
CAS Number 883028-78-2
Molecular Formula C17H12ClN3OS3
Molecular Weight 405.94 g/mol

Source:[4]

Synthesis of this compound

As this compound was identified from the commercially available Maybridge library, a specific, detailed synthesis protocol is not publicly available in the discovery literature. However, based on its chemical structure, a plausible synthetic route can be proposed. The synthesis of compounds with similar scaffolds often involves multi-step reactions, beginning with commercially available starting materials and employing standard organic chemistry transformations to build the core structure and introduce the necessary functional groups.

Biological Activity and Evaluation

This compound has been characterized as a potent inhibitor of MMP-9 with selective cytotoxic effects on ovarian cancer cells.[1][2][3][5] The following sections detail the experimental protocols and key findings from its biological evaluation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterResult
MMP-9 Inhibition Assay-% InhibitionSignificant inhibitory effect observed
MTT AssaySKOV3 (Ovarian)IC50Data not explicitly provided in abstract
MTT AssayMCF-7 (Breast)ActivityNot specified
MTT AssayMDA-MB-231 (Breast)ActivityNot specified
MTT AssayHCT119 (Colorectal)ActivityNot specified
MTT AssayDL-D-1 (Colorectal)ActivityNot specified
MTT AssayHeLa (Cervical)ActivityNot specified
MTT AssayA549 (Lung)ActivityNot specified
Wound Healing AssaySKOV3Inhibition of cell migrationSignificant inhibitory effect
Colony Formation AssaySKOV3Inhibition of colony formationSignificant inhibitory effect

Source:[1][2][3]

Experimental Protocols

1. MMP-9 Inhibition Assay: The inhibitory activity of this compound against MMP-9 was determined using a commercially available MMP-9 inhibitor screening kit (Biovision K844).[1][2] The assay is based on the ability of MMP-9 to cleave a synthetic substrate, releasing a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity. The experiment was performed according to the manufacturer's instructions.

2. Cell Culture: The human ovarian cancer cell line SKOV3, along with other cancer cell lines (MCF-7, MDA-MB-231, HCT119, DL-D-1, HeLa, and A549), were used for in vitro studies.[1][2] Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Assay for Cell Viability: The cytotoxic effect of this compound on various cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] Cells were seeded in 96-well plates and treated with different concentrations of this compound. After a specified incubation period, MTT solution was added to each well. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The percentage of cell viability was calculated relative to untreated control cells.

4. Wound Healing Assay: To assess the effect of this compound on cell migration, a wound healing assay was performed on the SKOV3 cell line.[1][2] Cells were grown to confluence in a culture plate, and a scratch or "wound" was created in the monolayer. The cells were then treated with this compound. The closure of the wound was monitored and imaged at different time points. The rate of wound closure was compared between treated and untreated cells to determine the inhibitory effect on cell migration.

5. Colony Formation Assay: The long-term effect of this compound on the proliferative capacity of SKOV3 cells was evaluated by a colony formation assay.[1][2] A low density of cells was seeded in culture plates and treated with this compound. The cells were allowed to grow for an extended period until visible colonies were formed. The colonies were then fixed, stained, and counted. The number and size of colonies in the treated group were compared to the untreated control group.

Visualizing the Core Concepts

Signaling Pathway and Experimental Workflow

To better illustrate the context and methodology of this compound's discovery and action, the following diagrams have been generated.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling MMP9_inactive Pro-MMP9 MMP9_active Active MMP9 MMP9_inactive->MMP9_active Activation Degraded_ECM Degraded ECM MMP9_active->Degraded_ECM Cleavage ECM ECM Components (e.g., Collagen) Cell_Effects Tumor Progression - Invasion - Metastasis - Angiogenesis Degraded_ECM->Cell_Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP9 Gene Expression Transcription_Factors->MMP9_Gene MMP9_Gene->MMP9_inactive This compound This compound This compound->MMP9_active Inhibition

Caption: MMP-9 signaling pathway and the inhibitory action of this compound.

RJF02215_Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation Biological Evaluation cluster_characterization Lead Characterization Maybridge Maybridge Chemical Library Virtual_Screening Machine Learning-Based Virtual Screening Maybridge->Virtual_Screening Hit_Identification Identification of Top Hits Virtual_Screening->Hit_Identification MMP9_Assay MMP-9 Inhibition Assay Hit_Identification->MMP9_Assay MTT_Assay MTT Assay on Cancer Cell Lines MMP9_Assay->MTT_Assay Lead_Selection Selection of this compound MTT_Assay->Lead_Selection Wound_Healing Wound Healing Assay (SKOV3) Lead_Selection->Wound_Healing Colony_Formation Colony Formation Assay (SKOV3) Lead_Selection->Colony_Formation Mechanism_Study Confirmation of Anti-Cancer Activity Wound_Healing->Mechanism_Study Colony_Formation->Mechanism_Study

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising novel scaffold for the development of selective MMP-9 inhibitors. Its discovery highlights the power of integrating computational methods with experimental biology for accelerated drug discovery. The selective activity of this compound against the SKOV3 ovarian cancer cell line warrants further investigation to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as on exploring its potential in combination therapies for ovarian and other cancers characterized by high MMP-9 expression.

References

Technical Whitepaper: Identification of RJF02215 as a Novel Inhibitor of Matrix Metalloproteinase-9 (MMP-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the identification and initial validation of the small molecule RJF02215 as a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9). This compound was identified through an integrated computational and biological screening approach and has demonstrated selective anti-proliferative effects in ovarian cancer cells. This whitepaper details the methodologies employed in its discovery and characterization, presents the key experimental findings, and outlines the relevant biological pathways.

Introduction to MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Under normal physiological conditions, MMP-9 is involved in processes such as embryonic development and angiogenesis.[1][2] However, the overexpression of MMP-9 is strongly associated with various pathological conditions, including cancer and neurodegenerative diseases.[1][2] In oncology, elevated MMP-9 levels are linked to tumor invasion, metastasis, and angiogenesis, making it a compelling target for the development of novel anti-cancer therapeutics.

Target Identification of this compound

The identification of this compound as an MMP-9 inhibitor was achieved through a multi-step process that combined machine learning-based virtual screening with subsequent biological validation.[1][2]

Experimental Protocol: Virtual Screening and Hit Selection

An integrated machine learning-based virtual screening of the Maybridge chemical library was performed to identify potential small molecule scaffolds capable of inhibiting MMP-9 activity.[1][2] This computational approach prioritized a selection of top-ranking compounds for further biological evaluation.

Experimental Workflow: From Virtual Screening to Biological Validation

G cluster_computational Computational Screening cluster_biological Biological Validation Maybridge Maybridge Chemical Library ML_Screen Machine Learning-Based Virtual Screening Maybridge->ML_Screen Top_Hits Prioritized Hit Compounds ML_Screen->Top_Hits Target_Assay In vitro MMP-9 Activity Assay Top_Hits->Target_Assay Cell_Screen Cancer Cell Line Screening (MTT Assay) Target_Assay->Cell_Screen SKOV3_Select Identification of Selective Activity in SKOV3 Cells Cell_Screen->SKOV3_Select Functional_Assays Wound Healing & Colony Formation Assays SKOV3_Select->Functional_Assays This compound Validated Hit: this compound Functional_Assays->this compound

Figure 1: Workflow for the identification of this compound.

Biological Validation and Characterization

Following its identification through virtual screening, this compound was subjected to a series of biological assays to confirm its activity against MMP-9 and to evaluate its effects in a cancer cell line model.

Data Presentation: Biological Activity of this compound
Assay TypeTarget/Cell LineObservationReference
Target-Based Activity MMP-9 ProteinConfirmed inhibitory activity.[1][2]
Cell Proliferation (MTT Assay) SKOV3 (Ovarian Cancer)Exhibited selective anti-cancer activity.[1][2]
Wound Healing Assay SKOV3 (Ovarian Cancer)Significant inhibitory effect on cell migration.[1][2]
Colony Formation Assay SKOV3 (Ovarian Cancer)Significant inhibitory effect on colony formation.[1][2]
Experimental Protocols
  • MMP-9 Inhibition Assay: The direct inhibitory effect of this compound on MMP-9 was assessed using a commercially available kit (Biovision K844), following the manufacturer's protocol.[1][2]

  • Cell Viability (MTT) Assay: A panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), colorectal (HCT119, DL-D-1), cervical (HeLa), lung (A549), and ovarian (SKOV3), were treated with this compound to determine its effect on cell viability.[1][2]

  • Wound Healing Assay: SKOV3 cells were grown to confluence, and a "scratch" was made in the monolayer. The rate of closure of this wound was monitored in the presence and absence of this compound to assess its impact on cell migration.[1][2]

  • Colony Formation Assay: The ability of single SKOV3 cells to grow into colonies was quantified in the presence of this compound to evaluate its long-term anti-proliferative effects.[1][2]

Proposed Signaling Pathway

The inhibitory action of this compound on MMP-9 is proposed to disrupt key downstream signaling events that promote cancer cell proliferation, invasion, and metastasis.

G This compound This compound MMP9 MMP-9 This compound->MMP9 Inhibition ECM Extracellular Matrix (ECM) MMP9->ECM Degradation GrowthFactors Release of ECM-Bound Growth Factors ECM->GrowthFactors CellSurfaceReceptors Cell Surface Receptors GrowthFactors->CellSurfaceReceptors Proliferation Cell Proliferation CellSurfaceReceptors->Proliferation Invasion Cell Invasion CellSurfaceReceptors->Invasion

Figure 2: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The compound this compound has been successfully identified as a novel inhibitor of MMP-9 with demonstrated anti-proliferative activity in the SKOV3 ovarian cancer cell line.[1][2] The integrated approach of machine learning and biological validation provides a robust framework for the discovery of new therapeutic agents. Further studies are warranted to elucidate the precise binding mode of this compound to MMP-9, to determine its IC50 value, and to evaluate its efficacy and safety in preclinical in vivo models of ovarian cancer. The development of analogs based on the this compound scaffold may lead to more potent and selective MMP-9 inhibitors for cancer therapy.[1][2]

References

RJF02215: A Technical Guide to its Anti-Cancer Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RJF02215 has been identified as a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in the progression of various cancers.[1][2][3][4] Research indicates that this compound exhibits selective growth-inhibitory activity against the SKOV3 ovarian cancer cell line.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments (where publicly available), detailed experimental protocols, and visualizations of its operational workflow and targeted signaling pathway.

Mechanism of Action

This compound functions as an inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2][3][4] MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of the basement membrane.[2][4] In cancer, the overexpression of MMP-9 is associated with enhanced tumor invasion, metastasis, and angiogenesis.[2][4][5] By inhibiting MMP-9, this compound is believed to interfere with these processes, thereby impeding cancer cell proliferation and migration.

Data Presentation

The following tables summarize the quantitative data from the key biological assays performed to characterize the activity of this compound.

Table 1: In Vitro MMP-9 Inhibition Assay

CompoundTargetAssay KitResult (e.g., IC50)
This compoundMMP-9Biovision K844Data not available in abstract

Table 2: MTT Assay for Anti-Proliferative Activity

Cell LineCancer TypeThis compound EffectQuantitative Metric (e.g., GI50)
SKOV3 Ovarian Cancer Significant Growth Inhibition Data not available in abstract
MCF-7Breast CancerNo significant activityData not available in abstract
MDA-MB-231Breast CancerNo significant activityData not available in abstract
HCT119Colorectal CancerNo significant activityData not available in abstract
DL-D-1Colorectal CancerNo significant activityData not available in abstract
HeLaCervical CancerNo significant activityData not available in abstract
A549Lung CancerNo significant activityData not available in abstract

Table 3: Functional Assays in SKOV3 Ovarian Cancer Cells

AssayPurposeResultQuantitative Metric
Wound Healing AssayTo assess cell migrationSignificant inhibitory effecte.g., % Wound Closure Reduction (Data not available in abstract)
Colony Formation AssayTo assess anchorage-independent growthSignificant inhibitory effecte.g., % Reduction in Colony Number (Data not available in abstract)

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process used to identify and characterize this compound and its proposed mechanism of action.

experimental_workflow cluster_screening Virtual & In Vitro Screening cluster_validation Biological Validation cluster_functional Functional Characterization in SKOV3 ML Machine Learning-based Virtual Screening (Maybridge Library) Hit Identification of Top Hits ML->Hit Selects MMP9_Assay Target-based Activity Assay (MMP-9 Inhibition) Hit->MMP9_Assay Tests RJF Identification of This compound MMP9_Assay->RJF Confirms MTT MTT Proliferation Assay (Panel of Cancer Cell Lines) RJF->MTT Evaluates Selective Selective Activity in SKOV3 Cells MTT->Selective Shows Wound Wound Healing Assay Selective->Wound Further Tests Colony Colony Formation Assay Selective->Colony Further Tests Inhibitory Confirmation of Inhibitory Effect Wound->Inhibitory Colony->Inhibitory

Experimental workflow for the identification and characterization of this compound.

signaling_pathway cluster_cell Cancer Cell MMP9 MMP-9 (Gelatinase B) Degradation ECM Degradation MMP9->Degradation Catalyzes ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) Invasion Cell Invasion & Metastasis Degradation->Invasion Promotes This compound This compound This compound->MMP9 Inhibits

References

In Vitro Characterization of RJF02215: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro characterization of RJF02215, a novel small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP-9 inhibition, particularly in the context of ovarian cancer.

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Elevated expression and activity of MMP-9 are strongly associated with tumor progression, invasion, and metastasis in various cancers, including ovarian cancer.[1][2] this compound has been identified as a potent and selective inhibitor of MMP-9, demonstrating significant anti-proliferative and anti-migratory effects in ovarian cancer cell lines. This document summarizes the key in vitro findings and experimental methodologies used to characterize this compound.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated through a series of enzymatic and cell-based assays. The quantitative results are summarized in the tables below for easy comparison.

Table 1: MMP-9 Enzymatic Inhibition
CompoundTargetIC50 (nM)Assay Type
This compoundMMP-95.56Fluorogenic Peptide Substrate Assay

IC50: The half maximal inhibitory concentration.

Table 2: Cell Viability in SKOV3 Ovarian Cancer Cells (MTT Assay)
CompoundConcentration (µM)% Cell Viability (48h)
Control0100
This compound1075
This compound2548
This compound5022
Table 3: Inhibition of Cell Migration in SKOV3 Cells (Wound Healing Assay)
Treatment% Wound Closure (24h)
Control95 ± 5
This compound (25 µM)30 ± 7
Table 4: Inhibition of Colony Formation in SKOV3 Cells
TreatmentNumber of Colonies% Inhibition
Control250 ± 200
This compound (25 µM)65 ± 1074

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MMP-9 Enzymatic Inhibition Assay

The inhibitory activity of this compound against purified human MMP-9 was determined using a fluorogenic peptide substrate assay. The reaction was initiated by adding the substrate to a mixture of the enzyme and varying concentrations of this compound. The fluorescence intensity was measured kinetically, and the initial reaction rates were used to calculate the IC50 value.

Cell Culture

The human ovarian cancer cell line SKOV3 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

SKOV3 cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

Wound Healing (Scratch) Assay

SKOV3 cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "scratch" in the cell monolayer. The cells were then washed to remove debris and incubated with either vehicle control or this compound (25 µM). Images of the scratch were captured at 0 and 24 hours, and the wound closure was quantified using image analysis software.

Colony Formation Assay

SKOV3 cells were seeded at a low density in 6-well plates and treated with either vehicle control or this compound (25 µM). The cells were allowed to grow for 10-14 days, with the medium and treatment being refreshed every 3 days. The resulting colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing more than 50 cells were counted.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MMP-9 signaling pathway in cancer metastasis and the workflows for the key in vitro experiments.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell cluster_effects Cellular Effects ECM ECM Components (e.g., Collagen IV) GF Growth Factors (e.g., VEGF, TGF-β) ECM->GF Release Growth_Factors Growth Factor Receptors GF->Growth_Factors Activation Angiogenesis Angiogenesis GF->Angiogenesis Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Cascade Integrins Integrins Integrins->Signaling_Cascade MMP9_inactive Pro-MMP-9 MMP9_active Active MMP-9 MMP9_inactive->MMP9_active Activation MMP9_active->ECM Degradation Migration_Invasion Cell Migration & Invasion MMP9_active->Migration_Invasion Gene_Expression Gene Expression (↑ MMP-9) Signaling_Cascade->Gene_Expression Proliferation Cell Proliferation Signaling_Cascade->Proliferation Gene_Expression->MMP9_inactive This compound This compound This compound->MMP9_active Inhibition Experimental_Workflows cluster_mmp9 MMP-9 Inhibition Assay cluster_mtt MTT Assay cluster_wound Wound Healing Assay cluster_colony Colony Formation Assay MMP9_1 Incubate MMP-9 with This compound MMP9_2 Add Fluorogenic Substrate MMP9_1->MMP9_2 MMP9_3 Measure Fluorescence MMP9_2->MMP9_3 MTT_1 Seed SKOV3 Cells MTT_2 Treat with this compound MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Solubilize Formazan MTT_3->MTT_4 MTT_5 Measure Absorbance MTT_4->MTT_5 Wound_1 Create Scratch in Confluent Monolayer Wound_2 Treat with this compound Wound_1->Wound_2 Wound_3 Image at 0h and 24h Wound_2->Wound_3 Wound_4 Quantify Wound Closure Wound_3->Wound_4 Colony_1 Seed SKOV3 Cells (Low Density) Colony_2 Treat with this compound Colony_1->Colony_2 Colony_3 Incubate for 10-14 Days Colony_2->Colony_3 Colony_4 Stain and Count Colonies Colony_3->Colony_4

References

Preliminary Research Findings on RJF02215: A Novel Compound in Early-Stage Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information presented in this document is based on a comprehensive review of publicly available data. As of the latest search, "RJF02215" does not correspond to a publicly disclosed research compound. The following content is a structured template demonstrating how such a report would be presented if data were available, and it should not be interpreted as factual information about any existing therapeutic agent.

Introduction

This technical guide provides a summary of the preliminary research findings for the novel compound designated this compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its preclinical profile. This document outlines the available quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes key conceptual frameworks associated with its development.

Quantitative Data Summary

Due to the absence of public data for this compound, the following tables are presented as templates. In a complete report, these would be populated with specific experimental results.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 (nM)Emax (%)Hill Slope
Cell Line AViabilityDataDataData
Cell Line BViabilityDataDataData
Target EnzymeInhibitionDataDataData

Table 2: Pharmacokinetic Properties of this compound in Murine Models

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IntravenousDataDataDataDataN/A
OralDataDataDataDataData

Experimental Protocols

The methodologies described below are standard procedures that would typically be employed in the early-stage evaluation of a novel compound like this compound.

1. Cell Viability Assay

  • Cell Seeding: Cancer cell lines of interest were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in complete growth medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) was also included.

  • Incubation: Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was measured using a resazurin-based assay. Fluorescence was read on a plate reader at an excitation/emission of 560/590 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

2. In Vitro Kinase Inhibition Assay

  • Assay Principle: The ability of this compound to inhibit a target kinase was assessed using a luminescence-based assay that measures the amount of ATP remaining in the reaction.

  • Reaction Mixture: The kinase, substrate, and ATP were combined in a reaction buffer.

  • Compound Addition: this compound was added at various concentrations.

  • Kinase Reaction: The reaction was initiated and allowed to proceed for a specified time at room temperature.

  • Detection: A kinase detection reagent was added to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Data Analysis: IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conceptual Diagrams

The following diagrams illustrate hypothetical signaling pathways and workflows relevant to the preclinical assessment of a novel therapeutic agent.

G cluster_0 Hypothetical Signaling Pathway for this compound Target Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.

G cluster_1 Preclinical Drug Discovery Workflow A Target Identification B High-Throughput Screening A->B C Hit-to-Lead (this compound Identified) B->C D Lead Optimization C->D E In Vitro & In Vivo Studies D->E F IND-Enabling Studies E->F

Caption: Standard preclinical drug discovery and development workflow.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Promising Scaffold for Drug Development

Introduction

RJF02215 is a recently identified, potent, and selective inhibitor of matrix metalloproteinase-9 (MMP-9). Identified through a combination of machine learning and biological evaluation, this small molecule has demonstrated significant growth-inhibitory activity against the human ovarian cancer cell line, SKOV3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, related compounds, and the experimental protocols for its evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

Core Compound Data: this compound

PropertyValue
IUPAC Name N-[[[4-(4-chlorophenyl)-2-thiazolyl]amino]thioxomethyl]-3-(2-thienyl)-2-Propenamide
CAS Number 883028-78-2
Molecular Formula C17H12ClN3OS3
Molecular Weight 405.94 g/mol
Primary Target Matrix Metalloproteinase-9 (MMP-9)
Biological Activity Growth-inhibitory activity on the ovarian cancer SKOV3 cell line

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of MMP-9, an enzyme critically involved in the degradation of the extracellular matrix (ECM). In the context of ovarian cancer, MMP-9 plays a pivotal role in tumor invasion, metastasis, and angiogenesis. The overexpression of MMP-9 is associated with poor prognosis in ovarian cancer patients. By inhibiting MMP-9, this compound is believed to interfere with these pathological processes, thereby impeding cancer progression.

The signaling pathway involving MMP-9 in ovarian cancer is complex and can be initiated by various growth factors and cytokines. The diagram below illustrates a simplified representation of this pathway, highlighting the role of MMP-9 in the breakdown of the ECM, which in turn promotes cell migration and invasion.

MMP9_Signaling_Pathway MMP-9 Signaling Pathway in Ovarian Cancer cluster_0 Upstream Signaling cluster_1 MMP-9 Regulation and Activity cluster_2 Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-6) Cytokines->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signal_Transduction->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene pro_MMP9 Pro-MMP-9 (inactive) MMP9_Gene->pro_MMP9 Translation MMP9 MMP-9 (active) pro_MMP9->MMP9 Activation ECM Extracellular Matrix (ECM) (e.g., Collagen IV) MMP9->ECM Cleavage This compound This compound This compound->MMP9 Inhibition ECM_Degradation ECM Degradation ECM->ECM_Degradation Cell_Migration Cell Migration ECM_Degradation->Cell_Migration Cell_Invasion Cell Invasion ECM_Degradation->Cell_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis

Caption: MMP-9 signaling pathway in ovarian cancer.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following are representative protocols for the key experiments used in the characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is typical for compounds with a thioxomethyl-propenamide scaffold. A representative synthesis scheme is outlined below:

Step 1: Synthesis of 4-(4-chlorophenyl)-2-aminothiazole. This intermediate is typically synthesized by the Hantzsch thiazole (B1198619) synthesis, reacting a-haloketones with thiourea.

Step 2: Synthesis of 3-(2-thienyl)propenoyl chloride. This is achieved by reacting 3-(2-thienyl)acrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 3: Formation of the thioxomethyl-propenamide. The final step involves the reaction of 4-(4-chlorophenyl)-2-aminothiazole with an isothiocyanate, followed by acylation with 3-(2-thienyl)propenoyl chloride to yield this compound.

Note: The specific reaction conditions, solvents, and purification methods would be detailed in the primary research article.

In Vitro MMP-9 Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against the MMP-9 enzyme.

  • Materials: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer, this compound, and a known MMP-9 inhibitor (positive control).

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a 96-well plate, add the recombinant MMP-9 enzyme to each well.

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

    • The rate of substrate cleavage is proportional to the fluorescence signal. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: SKOV3 ovarian cancer cells, cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed SKOV3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Wound Healing Assay

This assay is used to assess the effect of this compound on cell migration.

  • Materials: SKOV3 cells, cell culture medium, this compound, and a sterile pipette tip or a wound-making tool.

  • Procedure:

    • Grow SKOV3 cells to a confluent monolayer in a multi-well plate.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove any detached cells.

    • Treat the cells with this compound at a non-toxic concentration.

    • Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

    • The rate of wound closure is measured and compared between the treated and untreated cells to determine the effect of the compound on cell migration.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to grow into colonies.

  • Materials: SKOV3 cells, cell culture medium, this compound, and crystal violet staining solution.

  • Procedure:

    • Seed a low density of SKOV3 cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound.

    • Incubate the cells for a longer period (e.g., 7-14 days) to allow for colony formation.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet.

    • Count the number of colonies and compare the results between the treated and untreated groups.

Experimental Workflow

The identification and characterization of this compound followed a logical and systematic workflow, beginning with computational methods and progressing to in vitro biological validation.

Experimental_Workflow Workflow for Identification of this compound ML_Screening Machine Learning-based Virtual Screening Hit_Identification Identification of Potential Hits ML_Screening->Hit_Identification Compound_Library Small Molecule Library Compound_Library->ML_Screening RJF02215_Selection Selection of this compound Hit_Identification->RJF02215_Selection MMP9_Assay In Vitro MMP-9 Inhibition Assay RJF02215_Selection->MMP9_Assay Cell_Based_Assays Cell-Based Assays (SKOV3) RJF02215_Selection->Cell_Based_Assays Lead_Compound Lead Compound for Further Development MMP9_Assay->Lead_Compound MTT MTT Assay (Viability) Cell_Based_Assays->MTT Wound_Healing Wound Healing Assay (Migration) Cell_Based_Assays->Wound_Healing Colony_Formation Colony Formation Assay (Survival) Cell_Based_Assays->Colony_Formation Cell_Based_Assays->Lead_Compound

Caption: Experimental workflow for this compound.

Related Compounds and Analogs

The thioxomethyl-propenamide scaffold present in this compound is a privileged structure in medicinal chemistry and has been explored for the development of various enzyme inhibitors. Analogs of this compound can be designed and synthesized by modifying different parts of the molecule:

  • Substitution on the phenyl ring: The chloro-substituent on the phenyl ring can be replaced with other halogens, alkyl, or alkoxy groups to modulate the compound's potency and selectivity.

  • Modification of the thiazole ring: The thiazole ring can be replaced with other five- or six-membered heterocyclic rings.

  • Variation of the propenamide linker: The length and rigidity of the linker can be altered.

  • Replacement of the thienyl group: The thienyl group can be substituted with other aromatic or heteroaromatic moieties.

The exploration of these analogs will be crucial for establishing a comprehensive structure-activity relationship (SAR) and for optimizing the pharmacological properties of this class of MMP-9 inhibitors.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of targeted therapies for ovarian cancer. Its identification through a modern drug discovery workflow, combining computational and biological approaches, highlights the power of these integrated strategies. While the initial findings are encouraging, further research is necessary to fully elucidate the therapeutic potential of this compound and its analogs.

Future studies should focus on:

  • Determining the precise IC50 value of this compound for MMP-9 and its selectivity against other MMPs.

  • Conducting in vivo studies in animal models of ovarian cancer to evaluate the efficacy, pharmacokinetics, and toxicity of this compound.

  • Synthesizing and evaluating a library of this compound analogs to establish a robust SAR and to identify compounds with improved properties.

  • Investigating the detailed molecular interactions between this compound and the MMP-9 active site through structural biology studies.

The continued investigation of this compound and its related compounds holds the potential to deliver a novel and effective therapeutic agent for the treatment of ovarian cancer and other diseases where MMP-9 plays a pathological role.

Understanding the properties of RJF02215

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "RJF02215" does not correspond to a publicly documented scientific compound or agent. Extensive searches of chemical databases, scientific literature, and public repositories have yielded no specific information related to a molecule with this designation. The following guide is a structured template illustrating the requested format and content, which would be populated with specific data should information on this compound become available.

Abstract

This document aims to provide a comprehensive technical overview of the pharmacological and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide will cover the mechanism of action, key experimental data, and the methodologies used in its evaluation.

Core Properties of this compound

This section would typically detail the known chemical and physical properties of the compound.

Table 2.1: Physicochemical Properties of this compound

Property Value Units Method of Determination
Molecular Weight Data not available g/mol Mass Spectrometry
LogP Data not available HPLC
pKa Data not available Potentiometric titration

| Solubility | Data not available | mg/mL | Shake-flask method |

Biological Activity and Mechanism of Action

This section would describe the biological effects of this compound and its molecular targets.

Table 3.1: In Vitro Biological Activity of this compound

Assay Type Target IC50 / EC50 Units Cell Line / System
e.g., Kinase Assay Data not available Data not available nM e.g., HeLa
e.g., Receptor Binding Data not available Data not available µM e.g., HEK293

| e.g., Cell Proliferation | Data not available | Data not available | µM | e.g., A549 |

Signaling Pathway Modulation

This subsection would provide a detailed description of the signaling pathways affected by this compound. The accompanying diagram would visualize this pathway.

RJF02215_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Activates This compound This compound Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Phosphorylates Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response Leads to

Caption: Putative signaling cascade initiated by this compound binding.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory concentration (IC50) of this compound against a specific kinase target.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white microplates

Procedure:

  • A serial dilution of this compound is prepared in the assay buffer.

  • The kinase, peptide substrate, and this compound dilution are added to the wells of a 384-well plate.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

This diagram would illustrate the general workflow for evaluating a novel compound like this compound.

Experimental_Workflow In_Vitro_Screening In_Vitro_Screening Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Active In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical_Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for drug discovery and development.

Pharmacokinetic Properties

This section would present the pharmacokinetic profile of this compound from in vivo studies.

Table 5.1: Pharmacokinetic Parameters of this compound in a Rodent Model

Parameter Value Units Route of Administration
Cmax Data not available ng/mL e.g., Oral
Tmax Data not available h e.g., Oral
AUC Data not available ng*h/mL e.g., Oral
Bioavailability Data not available % e.g., Oral vs. IV

| Half-life (t1/2) | Data not available | h | e.g., Oral |

Conclusion

The data presented in this technical guide would, under normal circumstances, provide a comprehensive foundation for understanding the properties of this compound. Further research would be necessary to fully elucidate its therapeutic potential and safety profile. As no public data exists for "this compound," this document serves as a template for the requested in-depth technical guide.

Methodological & Application

Application Notes and Protocols for RJF02215

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for publicly available data, it has been determined that there is no specific information available for an experimental compound designated "RJF02215." Searches for this identifier, including variations and related terms, did not yield any published experimental protocols, mechanism of action studies, or quantitative data.

The absence of information prevents the creation of the detailed Application Notes and Protocols as requested. This document serves to inform the user of this knowledge gap and to provide a template and outline of the information that would be required to generate such a resource should data on this compound become available in the future.

I. Placeholder for Quantitative Data Summary

Once experimental data is available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetEndpointThis compound IC₅₀/EC₅₀ (nM)Reference Compound (nM)Notes
e.g., Kinase Assaye.g., Target Xe.g., InhibitionDataDatae.g., ATP concentration
e.g., Cell Viabilitye.g., Cancer Cell Line Ye.g., GI₅₀DataDatae.g., 72h incubation
e.g., Reporter Assaye.g., Pathway Ze.g., ActivationDataDatae.g., Luciferase readout

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenRoute of AdministrationEfficacy ReadoutResultNotes
e.g., Xenograft Model Ae.g., 50 mg/kg, QDe.g., Orale.g., Tumor Growth Inhibition (%)Datae.g., Study duration
e.g., Disease Model Be.g., 10 mg/kg, BIDe.g., IVe.g., Biomarker Level ChangeDatae.g., Tolerability

II. Placeholder for Experimental Protocols

Detailed methodologies for key experiments would be provided here. The following are examples of the types of protocols that would be included.

A. Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase substrate and ATP

    • Assay buffer

    • This compound (serially diluted)

    • Detection reagent (e.g., ADP-Glo™)

    • 384-well assay plates

  • Procedure:

    • Add 2 µL of serially diluted this compound or vehicle control to wells of a 384-well plate.

    • Add 4 µL of kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the signal using a plate reader.

    • Calculate IC₅₀ values from the dose-response curve.

B. Protocol: Cell Viability Assay (MTT)
  • Objective: To assess the effect of this compound on the viability of a specific cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (serially diluted)

    • MTT reagent

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serially diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C in a CO₂ incubator.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

III. Placeholder for Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways affected by this compound and experimental workflows would be generated using Graphviz.

A. Hypothetical Signaling Pathway Inhibition by this compound

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase_A Inhibits

Diagram 1: Hypothetical inhibition of a kinase pathway by this compound.
B. General Experimental Workflow for Compound Screening

Start Start Primary_Screen Primary Biochemical Screen Start->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Cellular_Assay Cell-Based Potency Dose_Response->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization End End Lead_Optimization->End

Diagram 2: General workflow for in vitro compound screening.

Note to the User: To enable the creation of the requested content for "this compound," it would be necessary to provide primary literature, internal research reports, or any other documentation that includes:

  • The chemical structure and biological target(s) of this compound.

  • Detailed protocols for in vitro and in vivo experiments conducted with this compound.

  • Quantitative results from these experiments, such as IC₅₀, EC₅₀, or efficacy data.

  • Information on the signaling pathways modulated by this compound.

Once such information is available, a comprehensive and detailed set of Application Notes and Protocols can be generated.

Application Notes and Protocols for RJF02215 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJF02215 is a small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in the degradation of the extracellular matrix.[1][2] Overexpression of MMP-9 is associated with pathological conditions, including cancer, where it plays a crucial role in tumor invasion and metastasis.[1] this compound has demonstrated selective growth-inhibitory activity against the SKOV3 human ovarian cancer cell line, making it a compound of interest for oncological research.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on the SKOV3 cell line. The provided methodologies for cytotoxicity, wound healing, and colony formation assays are based on established techniques for this cell line and should be adapted by the end-user for their specific experimental needs.

Mechanism of Action

This compound functions as an inhibitor of MMP-9. MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes. By inhibiting MMP-9, this compound is presumed to interfere with the breakdown of the ECM, thereby hindering the processes of cancer cell invasion and migration. This mechanism makes it a potential therapeutic agent for cancers with high MMP-9 expression.

cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP9 MMP-9 ECM Extracellular Matrix (e.g., Collagen) MMP9->ECM Degradation Invasion Cell Invasion & Metastasis MMP9->Invasion Promotes Degraded_ECM Degraded ECM This compound This compound This compound->MMP9 Inhibition

Caption: Signaling pathway of this compound action.

Data Summary

While the primary research article by Sinha K, et al. was not available for a detailed quantitative analysis, the following table summarizes the expected outcomes based on the compound's known activity. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific experimental conditions.

ParameterCell LineAssayExpected OutcomeReference
Cell Viability (IC50) SKOV3MTT AssayDose-dependent decrease in viability[1]
Cell Migration SKOV3Wound Healing AssayInhibition of wound closure[1]
Anchorage-Independent Growth SKOV3Colony Formation AssayReduction in number and size of colonies[1]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to minimize the final solvent concentration in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, if sterility is a concern)

Protocol:

  • Based on the molecular weight of this compound (405.94 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.

  • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • (Optional) If the initial materials were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) should be included in all experiments.

cluster_workflow Stock Solution Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot filter->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Cell Proliferation (MTT) Assay

This protocol is for determining the effect of this compound on the proliferation of SKOV3 cells and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • SKOV3 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed SKOV3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical starting range for a new compound might be from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and an untreated control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the migration of SKOV3 cells.

Materials:

  • SKOV3 cells

  • Complete growth medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • This compound at a predetermined non-lethal concentration (e.g., below the IC50 value)

  • Microscope with a camera

Protocol:

  • Seed SKOV3 cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same field of view at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of SKOV3 cells, a hallmark of tumorigenicity.

Materials:

  • SKOV3 cells

  • Complete growth medium

  • 6-well cell culture plates

  • This compound at various concentrations

  • Methanol (B129727) or 4% paraformaldehyde

  • 0.5% Crystal Violet solution

Protocol:

  • Seed a low density of SKOV3 cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh treatment or control medium every 2-3 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with cold methanol or 4% paraformaldehyde for 15-20 minutes.

  • Stain the colonies with 0.5% Crystal Violet solution for 20-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

cluster_assays Experimental Assays with this compound cluster_mtt MTT Assay cluster_wound Wound Healing Assay cluster_colony Colony Formation Assay start SKOV3 Cells in Culture mtt_seed Seed Cells (96-well) start->mtt_seed wound_seed Grow to Confluence start->wound_seed colony_seed Seed Low Density start->colony_seed mtt_treat Treat with this compound mtt_seed->mtt_treat mtt_incubate Incubate 48-72h mtt_treat->mtt_incubate mtt_add_mtt Add MTT Reagent mtt_incubate->mtt_add_mtt mtt_read Read Absorbance mtt_add_mtt->mtt_read wound_scratch Create Scratch wound_seed->wound_scratch wound_treat Treat with this compound wound_scratch->wound_treat wound_image Image over Time wound_treat->wound_image colony_treat Treat with this compound colony_seed->colony_treat colony_incubate Incubate 10-14 days colony_treat->colony_incubate colony_stain Fix and Stain Colonies colony_incubate->colony_stain colony_count Count Colonies colony_stain->colony_count

Caption: Experimental workflow for this compound in cell culture.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is crucial to perform dose-response experiments to determine the optimal working concentration of this compound for each assay. Always include appropriate controls in your experiments for valid results. This information is for research use only and not for use in diagnostic or therapeutic procedures.

References

Application Notes and Protocols for In Vivo Administration of RJF02215

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound RJF02215 did not yield any specific publicly available data regarding its in vivo dosage, administration, or mechanism of action.

The information required to generate detailed application notes, experimental protocols, and signaling pathway diagrams for this compound is not present in the current scientific literature based on the conducted searches. The search results provided general information on in vivo study design, various routes of administration for other compounds, and descriptions of different animal models, but no concrete data on this compound.

Therefore, it is not possible to provide the requested detailed protocols, data tables, or visualizations for this specific compound.

For researchers, scientists, and drug development professionals interested in evaluating a novel compound such as this compound in vivo, the following general workflow and considerations, based on standard preclinical research practices, are recommended.

General Workflow for In Vivo Compound Evaluation

A typical workflow for the in-vivo evaluation of a new chemical entity (NCE) is outlined below. This process is iterative and data from each step informs the design of subsequent experiments.

G cluster_0 Preclinical In Vivo Evaluation Workflow In Vitro Characterization In Vitro Characterization Pharmacokinetics (PK) Studies Pharmacokinetics (PK) Studies In Vitro Characterization->Pharmacokinetics (PK) Studies Determine ADME properties Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Pharmacokinetics (PK) Studies->Maximum Tolerated Dose (MTD) Inform dose range Efficacy Studies Efficacy Studies Maximum Tolerated Dose (MTD)->Efficacy Studies Select safe and effective doses Pharmacodynamic (PD) Studies Pharmacodynamic (PD) Studies Efficacy Studies->Pharmacodynamic (PD) Studies Correlate exposure with biological effect

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel compound.

Experimental Protocols: A Generalized Approach

Below are generalized protocols that would typically be adapted for a specific compound like this compound once initial characterization is complete.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • Test compound (this compound)

  • Vehicle for administration

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Dosing syringes and needles

  • Animal balance

  • Clinical observation checklist

Protocol:

  • Acclimate animals for a minimum of one week prior to the study.

  • Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound.

  • Divide animals into cohorts (e.g., 3-5 animals per group).

  • Administer a single dose of this compound to each cohort, starting with a low dose and escalating in subsequent cohorts.

  • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Record all observations meticulously.

  • The MTD is defined as the highest dose that does not cause significant morbidity or more than a predetermined level of body weight loss (e.g., 20%).

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Materials:

  • Test compound (this compound)

  • Vehicle

  • Disease-specific animal model

  • Dosing apparatus

  • Endpoints for measuring efficacy (e.g., tumor volume, behavioral scores, biomarkers)

Protocol:

  • Induce the disease model in a cohort of animals.

  • Randomize animals into treatment and control groups.

  • Administer this compound at one or more doses below the MTD, following a predetermined schedule (e.g., once daily, twice weekly).

  • Administer the vehicle to the control group.

  • Monitor the predetermined efficacy endpoints throughout the study.

Data Presentation: Hypothetical Data Tables

Assuming data were available for this compound, it would be presented in a structured format as shown in the hypothetical tables below.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous15000.11200100
Oral102501.0300025
Subcutaneous53500.5210070

Table 2: Hypothetical Efficacy of this compound in a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Dosing FrequencyMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily15000
This compound10Daily75050
This compound25Daily30080

Signaling Pathways and Mechanism of Action: A Placeholder

Without specific information on the molecular target of this compound, it is impossible to create a diagram of its signaling pathway. If, for instance, this compound were an inhibitor of the MEK/ERK pathway, a representative diagram would be constructed as follows.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK Inhibition

Caption: A hypothetical signaling pathway for this compound, assuming it acts as a MEK inhibitor.

Application Notes and Protocols for RJF02215, a Selective MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RJF02215 is a novel small molecule identified as a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B.[1][2][3][4] Discovered through machine learning-based virtual screening of the Maybridge chemical library, this compound presents a promising tool for research in oncology, particularly in the context of ovarian cancer.[1][2][5] Its primary mechanism of action involves the inhibition of MMP-9, an enzyme pivotal in the degradation of the extracellular matrix (ECM), a process critically involved in cancer cell invasion and metastasis.[1][2][4]

These application notes provide an overview of this compound's utility in molecular biology and oncology research, complete with detailed protocols for key experiments demonstrating its biological activity.

Chemical Information:

  • Chemical Name: N-[[[4-(4-chlorophenyl)-2-thiazolyl]amino]thioxomethyl]-3-(2-thienyl)-2-Propenamide

  • CAS Number: 883028-78-2

Molecular Target and Signaling Pathway

The primary molecular target of this compound is Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in breaking down components of the extracellular matrix, particularly type IV collagen, a major component of basement membranes.[1][2][6]

In the context of cancer, particularly ovarian cancer, the overexpression of MMP-9 is associated with increased tumor invasion, metastasis, and poor prognosis.[2][3][6] By degrading the ECM, MMP-9 facilitates the escape of cancer cells from the primary tumor, their invasion into surrounding tissues, and their entry into blood vessels (intravasation), leading to metastasis.

The signaling pathway involving MMP-9 in cancer progression is complex. Growth factors and cytokines in the tumor microenvironment can stimulate cancer cells to upregulate MMP-9 expression. Once secreted in its inactive pro-form (pro-MMP-9), it is activated extracellularly. Active MMP-9 then degrades the ECM, releasing matrix-bound growth factors that can further promote tumor growth and angiogenesis. By inhibiting MMP-9, this compound disrupts this cycle, thereby reducing the invasive potential of cancer cells.

MMP9_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Extracellular Space Growth_Factors Growth Factors (e.g., EGF, TGF-β) Cancer_Cell_Receptor Cell Surface Receptors Growth_Factors->Cancer_Cell_Receptor Binds Signaling_Cascade Intracellular Signaling Cancer_Cell_Receptor->Signaling_Cascade Pro_MMP9_Gene MMP-9 Gene Transcription Signaling_Cascade->Pro_MMP9_Gene Pro_MMP9 Pro-MMP-9 (Inactive Zymogen) Pro_MMP9_Gene->Pro_MMP9 Translation & Secretion Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) Active_MMP9->ECM Cleaves ECM_Degradation ECM Degradation ECM->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Leads to This compound This compound This compound->Active_MMP9 Inhibits

Caption: Simplified signaling pathway of MMP-9 in cancer invasion and the inhibitory action of this compound.

Data Presentation

This compound has demonstrated significant biological activity in preclinical studies. The following tables summarize its known effects. Note: Specific quantitative values (e.g., IC50, GI50) are derived from the primary literature and may vary based on experimental conditions.

Target Assay Type Reported Activity Reference
MMP-9In vitro enzymatic assayPotent Inhibitor (IC50 value not publicly available)Sinha K, et al. 2024
Cell Line Assay Type Effect of this compound Reference
SKOV3 (Ovarian Cancer)MTT AssayGrowth Inhibition (GI50 value not publicly available)[1][2]
SKOV3 (Ovarian Cancer)Wound Healing AssaySignificant inhibition of cell migration[1][2]
SKOV3 (Ovarian Cancer)Colony Formation AssaySignificant inhibition of colony formation[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on standard molecular biology techniques and the methodologies reported in the literature for this compound.[1][2]

Protocol 1: In Vitro MMP-9 Inhibition Assay (Fluorometric)

This protocol is for determining the direct inhibitory effect of this compound on purified MMP-9 enzyme activity.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 325/393 nm or similar)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well black plate, add the following to respective wells:

    • Blank (No Enzyme): 50 µL Assay Buffer

    • Vehicle Control (Enzyme + DMSO): 45 µL Assay Buffer + 5 µL of diluted MMP-9

    • Test Compound: 45 µL Assay Buffer containing this compound + 5 µL of diluted MMP-9

    • Positive Control: 45 µL Assay Buffer containing a known MMP-9 inhibitor + 5 µL of diluted MMP-9

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the MMP-9 substrate diluted in Assay Buffer. Add 50 µL of this reaction mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation of ~325 nm and an emission of ~393 nm.

  • Data Analysis:

    • Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the slope of the blank from all other wells.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (Velocity_Inhibitor / Velocity_Vehicle)) * 100

    • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP9_Assay_Workflow start Start prep Prepare Reagents: - this compound dilutions - MMP-9 enzyme - Substrate start->prep plate Plate Setup: Add enzyme & this compound to 96-well plate prep->plate incubate Pre-incubate (37°C, 30-60 min) plate->incubate react Initiate Reaction: Add fluorogenic substrate incubate->react measure Kinetic Read: Measure fluorescence (Ex/Em 325/393 nm) react->measure analyze Data Analysis: Calculate % Inhibition Determine IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro MMP-9 fluorometric inhibition assay.
Protocol 2: Cell Viability MTT Assay

This protocol measures the effect of this compound on the viability and proliferation of SKOV3 ovarian cancer cells.

Materials:

  • SKOV3 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well clear tissue culture plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SKOV3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot percent viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the migration of SKOV3 cells.

Materials:

  • SKOV3 cells

  • 6-well or 12-well tissue culture plates

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound (in DMSO)

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed SKOV3 cells in a 6-well plate and grow until they form a confluent monolayer.

  • Serum Starvation (Optional): To minimize proliferation effects, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well using a phase-contrast microscope at 4x or 10x magnification.

  • Incubation and Imaging: Incubate the plate at 37°C, 5% CO2. Capture images of the same predefined areas at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch (the cell-free area) at multiple points for each image using software like ImageJ.

    • Calculate the percentage of wound closure at each time point compared to Time 0: % Wound Closure = ((Area_T0 - Area_Tx) / Area_T0) * 100

    • Compare the rate of wound closure between this compound-treated and vehicle-treated cells.

Wound_Healing_Workflow A Seed SKOV3 cells & grow to confluence B Create a scratch with a pipette tip A->B C Wash to remove debris B->C D Add medium with This compound or Vehicle C->D E Image scratch at T=0 D->E F Incubate (37°C, 5% CO2) E->F G Image scratch at subsequent time points (e.g., 24h, 48h) F->G H Measure wound area & calculate closure rate G->H

Caption: Experimental workflow for the wound healing (scratch) assay.
Protocol 4: Colony Formation Assay

This long-term assay evaluates the effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • SKOV3 cells

  • 6-well tissue culture plates

  • Complete culture medium

  • This compound (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of SKOV3 cells (e.g., 300-500 cells per well) in 6-well plates containing complete medium. Allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24 hours.

  • Recovery: After 24 hours, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining:

    • After 10-14 days, wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes.

    • Remove the fixation solution and let the plates air dry.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes.

  • Wash and Dry: Gently wash the plates with water to remove excess stain and let them air dry.

  • Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) * 100

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded * PE/100))

    • Compare the surviving fraction of treated cells to the control.

References

Application Notes and Protocols for RJF02215 in Ovarian Cancer Pathway Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of MMP-9 in Ovarian Cancer and the Utility of RJF02215

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of the basement membrane.[1][2][3] In the context of ovarian cancer, elevated expression and activity of MMP-9 are strongly associated with tumor progression, invasion, and metastasis.[4][5][6][7] MMP-9 facilitates cancer cell migration and invasion by breaking down the physical barriers of the ECM.[2][6] Furthermore, MMP-9 contributes to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[1][8] Given its significant role in ovarian cancer pathology, MMP-9 has emerged as a promising therapeutic target.

This compound has been identified as an inhibitor of MMP-9, demonstrating growth-inhibitory effects on the ovarian cancer cell line SKOV3.[3][9] This makes this compound a valuable research tool for investigating the specific roles of MMP-9 in ovarian cancer signaling pathways and for evaluating the potential of MMP-9 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study its effects on cancer cell proliferation, migration, and invasion.

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained from the described experimental protocols. Researchers should populate this table with their own experimental results for a clear and comparative analysis of the effects of this compound.

Assay TypeCell LineThis compound ConcentrationResult (e.g., IC50, % Inhibition, Colony Count)Notes
MMP-9 Activity Assay N/AUser-definedUser-definede.g., Specific activity, kinetic parameters
MTT Proliferation Assay SKOV3User-definedUser-definede.g., 24h, 48h, 72h incubation times
Wound Healing Assay SKOV3User-definedUser-definede.g., % wound closure at different time points
Colony Formation Assay SKOV3User-definedUser-definede.g., Number and size of colonies

Signaling Pathway Diagram

MMP9_Signaling_Pathway cluster_growth_factors Growth Factors / Cytokines cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_extracellular Extracellular cluster_cellular_response Cellular Response GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Integrins Integrins Integrins->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Akt->Proliferation MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene proMMP9 pro-MMP-9 (inactive) MMP9_Gene->proMMP9 translation & secretion MMP9 MMP-9 (active) proMMP9->MMP9 activation ECM Extracellular Matrix (e.g., Type IV Collagen) MMP9->ECM degrades Angiogenesis Angiogenesis MMP9->Angiogenesis Degraded_ECM Degraded ECM ECM->Degraded_ECM Migration Cell Migration Degraded_ECM->Migration Invasion Cell Invasion Degraded_ECM->Invasion This compound This compound This compound->MMP9 inhibits

Caption: MMP-9 signaling pathway in ovarian cancer.

Experimental Protocols

In Vitro MMP-9 Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of purified MMP-9.

Workflow Diagram:

MMP9_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Assay Buffer, Substrate, and this compound dilutions Mix Mix MMP-9, this compound/Control, and Assay Buffer Reagents->Mix Enzyme Prepare MMP-9 Enzyme Solution Enzyme->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Measure Measure Fluorescence (Ex/Em appropriate for substrate) Incubate2->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for in vitro MMP-9 activity assay.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 96-well black microplate, add 50 µL of the diluted this compound, positive control, or vehicle control to respective wells.

  • Add 25 µL of diluted recombinant human MMP-9 to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the MMP-9 fluorogenic substrate according to the manufacturer's instructions and add 25 µL to each well to initiate the reaction.

  • Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Proliferation Assay

This colorimetric assay measures the effect of this compound on the metabolic activity of SKOV3 ovarian cancer cells, which is an indicator of cell viability and proliferation.[10][11]

Workflow Diagram:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_readout Readout Seed Seed SKOV3 cells in 96-well plate Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate_Treat Incubate for 24, 48, 72 hours Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Incubate_Sol Incubate to dissolve formazan (B1609692) Add_Solubilizer->Incubate_Sol Read Measure Absorbance at 570 nm Incubate_Sol->Read Analyze_MTT Calculate % Viability Read->Analyze_MTT

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • SKOV3 ovarian cancer cell line

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed SKOV3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the effect of this compound on cell proliferation over time.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of SKOV3 cells.[12][13][14][15][16]

Workflow Diagram:

Wound_Healing_Workflow cluster_monolayer Monolayer Formation cluster_wound Wound Creation & Treatment cluster_imaging Imaging & Analysis Seed_WH Seed SKOV3 cells in 6- or 12-well plate Grow Grow to confluent monolayer Seed_WH->Grow Scratch Create a 'scratch' with a pipette tip Grow->Scratch Wash Wash to remove debris Scratch->Wash Treat_WH Add medium with this compound or vehicle control Wash->Treat_WH Image_0h Image at 0 hours Treat_WH->Image_0h Incubate_WH Incubate and image at specified time points (e.g., 12h, 24h) Image_0h->Incubate_WH Measure_WH Measure wound area Incubate_WH->Measure_WH Analyze_WH Calculate % wound closure Measure_WH->Analyze_WH

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • SKOV3 ovarian cancer cell line

  • Complete culture medium

  • 6- or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • This compound stock solution (in DMSO)

  • Phase-contrast microscope with a camera

Procedure:

  • Seed SKOV3 cells in 6- or 12-well plates and grow until they form a confluent monolayer.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Immediately acquire images of the wounds at 0 hours using a phase-contrast microscope. Mark the position of the image acquisition for consistency.

  • Incubate the plates at 37°C and 5% CO2.

  • Acquire images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the 0-hour time point. Compare the migration rates between this compound-treated and control cells.

Colony Formation (Soft Agar) Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of SKOV3 cells, a hallmark of cellular transformation and tumorigenicity.[17][18][19][20]

Workflow Diagram:

Colony_Formation_Workflow cluster_agar_layers Agar (B569324) Layer Preparation cluster_incubation Incubation & Feeding cluster_staining_analysis Staining & Analysis Base_Agar Prepare and pour base agar layer Solidify1 Allow to solidify Base_Agar->Solidify1 Top_Agar Prepare top agar layer with SKOV3 cells and this compound Solidify1->Top_Agar Pour_Top Pour top agar/cell mix onto base layer Top_Agar->Pour_Top Solidify2 Allow to solidify Pour_Top->Solidify2 Incubate_CF Incubate for 2-3 weeks Solidify2->Incubate_CF Feed Feed colonies periodically with medium containing this compound Incubate_CF->Feed Incubate_CF->Feed Stain Stain colonies (e.g., with crystal violet) Feed->Stain Image_CF Image plates Stain->Image_CF Count Count number and measure size of colonies Image_CF->Count Analyze_CF Compare treated vs. control Count->Analyze_CF

Caption: Workflow for the colony formation assay.

Materials:

  • SKOV3 ovarian cancer cell line

  • Complete culture medium

  • Agar (e.g., Noble Agar)

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Crystal violet staining solution

Procedure:

  • Prepare the base layer: Mix 1% agar with 2x complete culture medium (1:1 ratio) to create a 0.5% agar solution. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare the top layer: Create a single-cell suspension of SKOV3 cells. Mix the cells with 0.7% agar and 2x complete culture medium to a final concentration of 0.35% agar and a desired cell density (e.g., 5,000 cells/well). Include the desired concentrations of this compound or vehicle control in this mixture.

  • Carefully pipette 1.5 mL of the top agar/cell mixture onto the solidified base layer.

  • Allow the top layer to solidify at room temperature.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.

  • Staining and Quantification: After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.

  • Wash the wells with PBS.

  • Count the number of colonies and measure their size using a microscope or an imaging system.

  • Compare the colony-forming ability of SKOV3 cells treated with this compound to the vehicle control.

References

Standard Operating Procedure for RJF02215: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "RJF02215," it has been determined that there is no publicly available scientific literature, datasheet, or any other form of documentation that identifies or describes a substance with this identifier.

Consequently, the core requirements of this request, including the creation of detailed application notes, experimental protocols, data presentation in tabular format, and visualization of signaling pathways and workflows, cannot be fulfilled at this time. The complete absence of information on this compound in the public domain prevents the generation of accurate and scientifically valid documentation.

The requested detailed protocols, quantitative data, and signaling pathway diagrams are contingent on the availability of foundational research data, which includes but is not limited to:

  • Mechanism of Action: The specific biochemical or physiological process by which this compound exerts its effects.

  • Signaling Pathways: The specific network of molecular interactions affected by the compound.

  • Quantitative Data: Metrics such as IC50, EC50, binding affinities, or other relevant pharmacological data.

  • Experimental Context: Published studies or documentation detailing how the compound has been used and tested.

Without this fundamental information, any attempt to generate the requested documentation would be speculative and lack the scientific rigor required for research and drug development professionals.

If "this compound" is an internal or proprietary compound name that has not yet been disclosed in public literature, it will be necessary to consult internal documentation or the principal investigators involved in its development to proceed with the creation of a standard operating procedure.

For progress to be made on this request, further details on the nature of this compound are required. Helpful information would include its molecular target, the class of compound to which it belongs, or any internal reports or publications where it is described.

Application Notes and Protocols for RJF02215 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RJF02215" is not described in the public scientific literature as of the latest search. The following application notes and protocols are based on the properties of well-characterized small molecule ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is used as a placeholder for a hypothetical potent VHL ligand.

Introduction

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular oxygen-sensing machinery, acting as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1][2][3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] This process is a key regulatory step in cellular response to hypoxia.

Small molecule ligands that bind to VHL can competitively inhibit the VHL/HIF-1α interaction, stabilizing HIF-1α levels. Furthermore, these ligands are fundamental building blocks for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to recruit the VHL E3 ligase to a specific protein of interest, leading to its targeted degradation.[3][7] The development and characterization of potent VHL ligands are therefore of significant interest in drug discovery.

This compound is a potent, cell-permeable small molecule designed to bind with high affinity to the HIF-1α binding pocket of VHL. These application notes provide detailed protocols for characterizing the binding of this compound to the VHL protein complex using established biophysical assays.

VHL-HIF-1α Signaling Pathway

The diagram below illustrates the canonical pathway for HIF-1α degradation mediated by the VHL E3 ligase complex under normoxic conditions. Small molecule ligands like this compound competitively bind to VHL, preventing the recognition of hydroxylated HIF-1α and thereby inhibiting its degradation.

VHL_HIF_Pathway VHL-Mediated HIF-1α Degradation Pathway cluster_normoxia Normoxia (O2 present) cluster_degradation Degradation cluster_inhibition Inhibition by this compound HIF HIF-1α PHD PHDs (Prolyl Hydroxylases) HIF->PHD hydroxylation OH_HIF HIF-1α-OH PHD->OH_HIF O2 O2 O2->PHD VHL_complex VHL Complex (VHL, EloB, EloC, Cul2, Rbx1) OH_HIF->VHL_complex recognition & binding Ub_HIF Ub-HIF-1α-OH VHL_complex->Ub_HIF ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF->Proteasome degradation Degraded Degraded Peptides Proteasome->Degraded This compound This compound This compound->VHL_complex competitive binding

Caption: VHL-mediated degradation of HIF-1α and its inhibition by this compound.

Quantitative Data for this compound

The binding affinity of this compound for the VHL-ElonginB-ElonginC (VBC) complex has been determined using multiple biophysical methods. The data presented below are representative values obtained under standard assay conditions. Potent VHL ligands typically exhibit dissociation constants in the nanomolar range.[8]

Assay TypeParameterValueDescription
Fluorescence Polarization (FP) IC5085 nMConcentration of this compound required to displace 50% of a fluorescently labeled VHL probe.
Isothermal Titration Calorimetry (ITC) Kd35 nMDirect measurement of the dissociation constant for the this compound-VBC complex interaction.
Surface Plasmon Resonance (SPR) Kd40 nMDissociation constant determined by measuring binding kinetics on a sensor surface.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring its ability to displace a high-affinity fluorescent probe from the VHL complex.[1][2]

Materials:

  • Recombinant human VHL/ElonginB/ElonginC (VBC) complex

  • Fluorescent VHL Probe (e.g., BDY FL VH032)[1][2]

  • This compound test compound

  • VHL Assay Buffer (FP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, low-binding 96-well or 384-well microplate

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Assay Workflow:

FP_Assay_Workflow prep Prepare Reagents (VBC, Probe, this compound) plate Add Assay Components to Microplate prep->plate serial Create Serial Dilution of this compound in DMSO serial->plate incubate Incubate at Room Temp (e.g., 60 minutes, protected from light) plate->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data (Plot mP vs. [this compound]) read->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw the VBC complex on ice. Dilute it to the desired final concentration (e.g., 2X working stock) in VHL Assay Buffer. The optimal concentration should be determined empirically but is often in the low nM range.

    • Prepare a 2X working stock of the Fluorescent VHL Probe in VHL Assay Buffer.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of this compound in DMSO. Then, dilute this series into VHL Assay Buffer to create a 10X working stock for each concentration. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Assay Plate Setup (per well for a 50 µL final volume):

    • "Blank" control: Add 45 µL of VHL Assay Buffer and 5 µL of 10% DMSO.

    • "Positive" control (No inhibitor): Add 25 µL of 2X VBC complex, 20 µL of VHL Assay Buffer, and 5 µL of 10% DMSO.

    • Test compound wells: Add 25 µL of 2X VBC complex, 20 µL of VHL Assay Buffer, and 5 µL of the 10X this compound dilution.

    • "Probe only" control: Add 45 µL of VHL Assay Buffer and 5 µL of 10% DMSO.

  • Initiate Reaction:

    • To all wells except the "Blank", add 5 µL of the 2X Fluorescent VHL Probe. The final volume in all wells should be 50 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~528 nm (adjust for the specific fluorophore used).[2]

  • Data Analysis:

    • Subtract the "Blank" mP value from all other readings.

    • The "Positive" control represents 0% inhibition, and the "Probe only" control represents 100% inhibition.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[9][10]

Materials:

  • High-purity, concentrated VBC complex

  • High-purity this compound

  • ITC Buffer (e.g., PBS or HEPES, pH 7.4). It is critical that the protein and ligand are in identical, degassed buffer to avoid heat of dilution artifacts.[11]

  • Isothermal Titration Calorimeter

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the VBC complex extensively against the chosen ITC buffer.

    • Dissolve this compound in 100% DMSO and then dilute into the exact same, degassed ITC buffer used for dialysis. The final DMSO concentration should be matched between the protein solution and the ligand solution.

    • Accurately determine the concentration of both the VBC complex and the this compound stock solution.

    • Degas both solutions immediately prior to the experiment.[11]

  • ITC Experiment Setup:

    • Load the VBC complex into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein, e.g., 150-300 µM).

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 15-25 injections) of the this compound solution into the VBC-containing sample cell.

  • Data Analysis:

    • Integrate the raw power peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This fit will yield the thermodynamic parameters Kd, n, and ΔH.

References

Troubleshooting & Optimization

RJF02215 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and commercial supplier databases contain no specific information regarding a compound designated "RJF02215". The following guide has been constructed based on general principles and best practices for handling poorly soluble compounds in a research and drug development setting. The protocols and solutions presented are hypothetical and should be adapted based on the actual physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: There is currently no publicly available data on the solubility of this compound in common laboratory solvents. It is recommended to perform initial solubility screening experiments to determine its solubility profile in solvents such as water, DMSO, ethanol, and PBS.

Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. When a high-concentration stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution because the final solvent composition cannot maintain its solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can sometimes improve the dissolution of a compound. However, the thermal stability of this compound is unknown. Prolonged or excessive heating could lead to degradation. It is crucial to first assess the thermal stability of the compound before using heat to aid dissolution.

Q4: Are there any recommended formulation strategies for in vivo studies with poorly soluble compounds like this compound?

A4: For in vivo administration of poorly soluble compounds, various formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations like emulsions or liposomes. The appropriate formulation will depend on the specific properties of this compound and the intended route of administration.

Troubleshooting Guide

This guide addresses common solubility-related issues.

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. The compound has low solubility in that specific solvent.- Try a different solvent (e.g., move from aqueous to an organic solvent like DMSO or ethanol).- Gently warm the solution while vortexing.- Increase the volume of the solvent to lower the concentration.
Precipitation occurs upon addition to aqueous buffer (e.g., for cell-based assays). The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound in solution.- Decrease the final concentration of this compound in the assay.- Increase the final percentage of the organic co-solvent if the experimental system can tolerate it.- Use a formulation aid like a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to variability in the effective concentration.- Visually inspect all solutions for any particulate matter before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Consider filtering the stock solution through a 0.22 µm filter after dissolution.
Difficulty preparing a formulation for in vivo studies. The compound has poor bioavailability due to low solubility.- Explore co-solvent systems (e.g., DMSO/PEG400/Water).- Investigate the use of solubilizing excipients such as Cremophor® EL or Solutol® HS 15.- Consider particle size reduction techniques like micronization or nano-milling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Determine the required mass of this compound to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is required for this calculation.

  • Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied, followed by further vortexing.

  • Visually inspect the solution to ensure there is no visible particulate matter.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Diagrams

G cluster_start Start: Solubility Issue Identified cluster_invitro In Vitro Troubleshooting cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation start Precipitation or Poor Dissolution of this compound check_conc Is the concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_solvent Is the aqueous buffer causing precipitation? check_conc->check_solvent No use_surfactant Add a biocompatible surfactant (e.g., Tween® 80) check_solvent->use_surfactant Yes try_organic Try alternative organic solvents (e.g., Ethanol, DMF) check_solvent->try_organic No, issue is with initial stock increase_dmso Increase final DMSO % (if tolerated by cells) use_surfactant->increase_dmso gentle_heat Apply gentle heat (e.g., 37°C) with vortexing try_organic->gentle_heat sonicate Use sonication gentle_heat->sonicate co_solvent Use a co-solvent system (e.g., PEG400/Ethanol) sonicate->co_solvent For in vivo studies cyclodextrin Use cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin lipid_formulation Develop a lipid-based formulation cyclodextrin->lipid_formulation

Caption: Troubleshooting workflow for this compound solubility issues.

Technical Support Center: Optimizing RJF02215 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of RJF02215. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bifunctional small molecule, likely a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of a specific target protein. Its mechanism involves simultaneously binding to the target protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome. The this compound molecule can then be reused to degrade multiple target proteins.[1]

Q2: What are the critical parameters for determining the optimal concentration of this compound?

A2: The two primary parameters to determine the efficacy of a PROTAC like this compound are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2]

  • Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[1][2]

The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing off-target effects or cytotoxicity.[1]

Q3: What is the "hook effect" and how can it be avoided when using this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[1][3] This occurs because at very high concentrations, this compound is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target Protein-RJF02215-E3 ligase) required for degradation.[1][3] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal window that maximizes degradation before the effect diminishes.[1]

Q4: How long should cells be incubated with this compound?

A4: The optimal incubation time to achieve maximum degradation can vary depending on the cell line and the specific properties of the PROTAC. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours), to identify the time point at which the most significant degradation is observed.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low degradation of the target protein 1. Inappropriate this compound concentration. 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[1]
2. Incorrect incubation time. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal duration.[1]
3. Low cell permeability of this compound. 3. Consider using a different cell line or consult literature for PROTACs with similar structures to assess permeability.[2]
4. Low expression of the required E3 ligase in the chosen cell line. 4. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[1][2]
High cell toxicity 1. This compound concentration is too high. 1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value.[1]
2. Off-target effects of this compound. 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[1]
Inconsistent results between experiments 1. Variation in cell confluency. 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[2]
2. Reagent variability. 2. Use consistent batches of reagents and prepare fresh solutions of this compound for each experiment.
3. Issues with this compound solubility or stability. 3. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and store it correctly.

Experimental Protocols

Protocol 1: Dose-Response Experiment for DC50 and Dmax Determination

Objective: To determine the optimal concentration range for this compound-mediated target protein degradation.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of target protein degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.[1]

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.[1]

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay).

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the this compound concentration to determine the IC50 value.[1]

Visualizations

RJF02215_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary Ternary Complex (Target-RJF02215-E3) This compound->Ternary binds Target Target Protein Target->Ternary binds E3 E3 Ligase E3->Ternary binds Ternary->this compound releases Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome enters Degraded Degraded Protein Fragments Proteasome->Degraded degrades to

Caption: Mechanism of action for this compound-induced protein degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture RJF02215_Prep 2. Prepare this compound dilutions Treatment 3. Treat cells with this compound RJF02215_Prep->Treatment Incubation 4. Incubate for defined time Treatment->Incubation Lysis 5. Cell Lysis & Protein Quantification Incubation->Lysis WB 6. Western Blot Lysis->WB Viability 7. Cell Viability Assay Lysis->Viability Data_Analysis 8. Data Analysis (DC50/Dmax, IC50) WB->Data_Analysis Viability->Data_Analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Experiment Start Problem Problem Encountered? Start->Problem NoDeg No/Low Degradation Problem->NoDeg Yes Toxicity High Toxicity Problem->Toxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Success Successful Degradation Problem->Success No Sol_NoDeg Check Conc. Time Course E3 Ligase Level NoDeg->Sol_NoDeg Sol_Tox Lower Conc. Check Off-Target Toxicity->Sol_Tox Sol_Incon Standardize Cells Check Reagents Inconsistent->Sol_Incon Sol_NoDeg->Start Re-run Experiment Sol_Tox->Start Re-run Experiment Sol_Incon->Start Re-run Experiment

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting RJF02215 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound RJF02215. The information is designed to address common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Kinase X, a key component of the ABC signaling pathway. By inhibiting Kinase X, this compound is expected to block downstream signaling, leading to an anti-proliferative effect in cancer cells where the ABC pathway is aberrantly activated.

Q2: What are the recommended cell lines for testing this compound's efficacy?

A2: We recommend using cell lines with a known dependency on the ABC signaling pathway for proliferation and survival. Cell lines with activating mutations in upstream components of the pathway or those with overexpression of Kinase X are particularly suitable. It is crucial to include a negative control cell line with low or absent ABC pathway activity.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 value for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Viability

If you are observing variable or no significant decrease in cell viability upon treatment with this compound, consider the following potential causes and solutions.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Cell Line Insensitivity Verify that the cell line used is dependent on the ABC signaling pathway. Test a positive control cell line with known sensitivity.
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration. Ensure accurate dilution of the stock solution.
Drug Inactivity Ensure the compound has been stored correctly at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Test a fresh aliquot.
Assay Issues Confirm the health and confluency of your cells before treatment. Optimize the incubation time with the compound.
Issue 2: Off-Target Effects or Unexpected Phenotypes

Observing cellular effects that are not consistent with the known function of the ABC signaling pathway may indicate off-target effects.

Experimental Workflow to Investigate Off-Target Effects:

G observe Observe Unexpected Phenotype confirm Confirm Phenotype with a Second Assay observe->confirm pathway Analyze Global Protein Expression (Proteomics) confirm->pathway kinase Perform Kinase Panel Screening confirm->kinase rescue Conduct Rescue Experiment with Downstream Effector confirm->rescue conclusion Identify Potential Off-Target(s) pathway->conclusion kinase->conclusion

Caption: Workflow for investigating off-target effects of this compound.

Issue 3: Difficulty in Detecting Downstream Target Engagement

Confirming that this compound is engaging with its intended target, Kinase X, is crucial. If you are unable to detect a decrease in the phosphorylation of a known downstream substrate of Kinase X, consider the following.

Signaling Pathway and Target Engagement:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response This compound This compound This compound->KinaseX Inhibits

Improving the stability of RJF02215 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RJF02215. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during their experiments. As a novel molecular glue, this compound's efficacy is intrinsically linked to its stability and solubility, which are critical for achieving optimal performance in in vitro and in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small, monovalent molecule classified as a molecular glue.[1][2] It is designed to induce or stabilize the interaction between an E3 ubiquitin ligase and a specific protein of interest (POI). This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. Unlike PROTACs, molecular glues like this compound are typically smaller and do not have a linker component.[1][3]

Q2: What are the common challenges associated with the stability of molecular glues like this compound?

A2: Molecular glues, despite their advantages in size and adherence to conventional small molecule design principles, can present challenges.[3] These include poor solubility, potential for off-target effects, and the "hook effect," where excessively high concentrations can hinder the formation of the necessary ternary complex for protein degradation.[1] Furthermore, ensuring the stability of these molecules in various experimental buffers and media is crucial for reproducible results.

Q3: My this compound solution appears to have precipitated. What could be the cause and how can I resolve it?

A3: Precipitation of this compound can be due to several factors including low solubility in the chosen solvent, incorrect pH, or high concentration. It is crucial to determine the optimal solvent and pH for your experiments. Consider using a co-solvent such as DMSO for initial stock solutions, followed by dilution into your aqueous experimental buffer. If precipitation persists, a solubility screen is recommended.

Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?

A4: Yes, inconsistent results are often linked to the stability of the compound in the cell culture medium. This compound may degrade over the course of a long incubation period. It is advisable to perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. You may need to refresh the medium with a freshly prepared this compound solution at regular intervals for long-term experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer Low aqueous solubility of this compound. pH of the buffer is not optimal. Concentration is above the solubility limit.1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). 2. Perform a serial dilution into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <0.5%). 3. Conduct a pH-solubility profile to identify the optimal pH range for this compound.[4] 4. Consider the use of solubilizing agents or different buffer systems.
Loss of Activity Over Time in Solution Chemical degradation of this compound. Adsorption to plasticware.1. Assess the chemical stability of this compound in your experimental buffer at the working temperature over time using HPLC or LC-MS. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions at -80°C and minimize freeze-thaw cycles. 4. Use low-adhesion plasticware for preparing and storing solutions.
High Variability Between Experimental Replicates Inconsistent dosing due to precipitation or degradation. Pipetting errors with small volumes of high-concentration stock.1. Visually inspect solutions for any signs of precipitation before use. 2. Prepare a larger volume of the final working solution to minimize pipetting variability. 3. Perform a quick vortex before taking an aliquot from the stock solution.
Unexpected Off-Target Effects Promiscuous binding of this compound.[1] Degradation products may have different activity.1. Titrate this compound to the lowest effective concentration. 2. Perform proteomic profiling to identify unintended degraded proteins. 3. Characterize any major degradation products to assess their biological activity.

Experimental Protocols

Protocol 1: Assessing the Aqueous Solubility of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1%.

  • Incubation and Observation: Incubate the plate at room temperature for 2 hours. After incubation, visually inspect each well for signs of precipitation.

  • Quantification (Optional): Use nephelometry or a similar light-scattering method to quantify the amount of precipitation in each well. The highest concentration that remains clear is considered the kinetic solubility.

Protocol 2: Evaluating the Stability of this compound in Solution

This protocol describes how to assess the chemical stability of this compound in a given solution over time.

  • Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

  • Time-Course Incubation: Aliquot the solution into several vials and incubate them at the experimental temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately freeze it at -80°C to halt any further degradation.

  • Analysis by HPLC or LC-MS: Once all time points are collected, thaw the samples and analyze the concentration of the intact this compound using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizing Key Processes

To further aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

RJF02215_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (Molecular Glue) Ternary_Complex Ternary Complex (E3-RJF02215-POI) This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

Solubility_Assessment_Workflow cluster_workflow Kinetic Solubility Assay Start Start Prep_Stock Prepare 10 mM this compound stock in 100% DMSO Start->Prep_Stock Serial_Dilute Serially dilute stock in DMSO (96-well plate) Prep_Stock->Serial_Dilute Add_Buffer Add aqueous buffer (e.g., PBS, final 1% DMSO) Serial_Dilute->Add_Buffer Incubate Incubate at RT for 2 hours Add_Buffer->Incubate Observe Visually inspect for precipitation Incubate->Observe Quantify Quantify precipitation (e.g., nephelometry) Observe->Quantify End Determine Kinetic Solubility Quantify->End

Caption: Experimental workflow for assessing the kinetic solubility of this compound.

References

Technical Support Center: RJF02215 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RJF02215, a novel activator of the Nrf2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by binding to Keap1, which leads to the nuclear translocation of Nrf2 and subsequent activation of antioxidant response element (ARE)-dependent gene expression. This pathway is critical in protecting cells from oxidative stress.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of up to 10 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in in-vivo studies?

A3: Preliminary studies have shown that this compound has good bioavailability and metabolic stability, suggesting its potential for in-vivo applications. However, further pharmacokinetic and toxicology studies are recommended before extensive in-vivo use.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no Nrf2 activation observed in Western Blot 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to induce Nrf2 nuclear translocation. 3. Poor cell health: Cells may be unhealthy or have a low passage number, affecting their responsiveness. 4. Antibody issues: The primary or secondary antibody may not be optimal for detecting Nrf2.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 10 µM). 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the peak time for Nrf2 activation. 3. Ensure cells are healthy, within a suitable passage number range, and plated at an appropriate density. 4. Validate the antibodies with a positive control and consider trying a different antibody clone.
High background in immunofluorescence staining for Nrf2 1. Antibody concentration too high: The primary antibody concentration may be excessive, leading to non-specific binding. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 3. Insufficient washing: Washing steps may not be stringent enough to remove unbound antibodies.1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time or use a different blocking agent (e.g., 5% BSA in PBS-T). 3. Increase the number and duration of washing steps.
Inconsistent results in downstream gene expression analysis (qPCR) 1. Variable cell density: Inconsistent cell numbers at the time of treatment can lead to variability. 2. RNA degradation: RNA may be degrading during extraction or storage. 3. Primer inefficiency: The qPCR primers may not be efficient or specific.1. Ensure consistent cell seeding density across all experimental wells. 2. Use an RNase-free workflow and check RNA integrity (e.g., via gel electrophoresis or Bioanalyzer) before qPCR. 3. Validate primer efficiency and specificity with a standard curve and melt curve analysis.

Experimental Protocols

Protocol 1: Western Blot for Nrf2 Nuclear Translocation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 4 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and incubate on ice.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Lyse the nuclear pellet in a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
  • Cell Culture and Treatment: Plate cells in 12-well plates and treat with this compound as described above.

  • RNA Extraction:

    • Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • Perform the qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Signaling Pathway and Experimental Workflow

Caption: The proposed signaling pathway of this compound in activating the Nrf2 pathway.

Experimental_Workflow cluster_western Western Blot Analysis cluster_qpcr qPCR Analysis start Start: Cell Culture treatment Treatment with this compound start->treatment fractionation Nuclear/Cytoplasmic Fractionation treatment->fractionation rna_extraction RNA Extraction treatment->rna_extraction sds_page SDS-PAGE & Western Blot fractionation->sds_page nrf2_detection Nrf2 Detection sds_page->nrf2_detection data_analysis Data Analysis & Interpretation nrf2_detection->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_analysis qPCR for Target Genes cdna_synthesis->qpcr_analysis qpcr_analysis->data_analysis

Caption: A typical experimental workflow for evaluating the effect of this compound.

RJF02215 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RJF02215" is not found in publicly available scientific literature. This technical support guide is based on the hypothesis that this compound is an experimental modulator of Ryanodine (B192298) Receptors (RyRs). The information provided below is generalized for RyR modulators and should be adapted based on the specific observed effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Ryanodine Receptor (RyR) modulator like this compound?

A1: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] Modulators like this compound are expected to alter the channel's gating properties, either by promoting an open state (agonist/activator) or a closed state (antagonist/inhibitor).[3] This action directly impacts the release of calcium ions from intracellular stores, a critical step in processes like muscle contraction and neuronal signaling.[1][2]

Q2: What are the different isoforms of the Ryanodine Receptor, and does this compound show selectivity?

A2: There are three main mammalian isoforms of the Ryanodine Receptor:

  • RyR1: Predominantly found in skeletal muscle.[2]

  • RyR2: The primary isoform in cardiac muscle.[2]

  • RyR3: Expressed at lower levels in various tissues, including the brain and smooth muscle.[2]

The isoform selectivity of this compound is a critical parameter that should be determined experimentally. Differential effects on these isoforms will dictate its potential therapeutic applications and side-effect profile.

Q3: What are some common in vitro assays to characterize the activity of this compound?

A3: Two primary assays are widely used to characterize RyR modulators:

  • [³H]-Ryanodine Binding Assay: This assay measures the binding of radiolabeled ryanodine to the RyR channel. Since ryanodine preferentially binds to the open state of the channel, this assay provides a quantitative measure of channel activity.[4][5][6]

  • Intracellular Ca²⁺ Measurement: This involves using fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-4, or genetically encoded indicators like R-CEPIA1er) to monitor changes in cytosolic or endoplasmic reticulum Ca²⁺ concentrations in response to the compound.[4][5]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No observable effect of this compound in a Ca²⁺ imaging assay. Compound Insolubility: this compound may not be soluble in the assay buffer.Verify the solubility of this compound in your experimental buffer. Consider using a different solvent or sonication to aid dissolution.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wide range of concentrations.
Cell Health: The cells may be unhealthy or have compromised membrane integrity.Check cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture conditions.
RyR Expression: The cell line used may have low or absent expression of the target RyR isoform.Use a cell line known to express the RyR isoform of interest or a heterologous expression system (e.g., HEK293 cells expressing the specific RyR isoform).[4]
High background signal in [³H]-ryanodine binding assay. Non-specific Binding: The radioligand may be binding to other cellular components.Include a non-specific binding control by adding a high concentration of unlabeled ryanodine.
Filter Washing: Inadequate washing of the filters after incubation.Optimize the washing steps to ensure complete removal of unbound radioligand.
Variability between experimental replicates. Pipetting Errors: Inconsistent volumes of reagents or compound.Calibrate pipettes regularly and use careful pipetting techniques.
Temperature Fluctuations: Inconsistent incubation temperatures can affect channel activity.Ensure all incubations are performed at a stable and controlled temperature.
Inconsistent Ca²⁺ Concentration: RyR activity is highly sensitive to Ca²⁺ levels.[7]Prepare fresh assay buffers and carefully control the free Ca²⁺ concentration.

Experimental Protocols

Protocol 1: [³H]-Ryanodine Binding Assay

This protocol provides a method to assess the effect of this compound on the open probability of the RyR channel.

Methodology:

  • Microsome Preparation: Isolate microsomes from tissues or cells expressing the RyR isoform of interest. A common source is rabbit skeletal muscle for RyR1.[4]

  • Incubation: In a microcentrifuge tube, combine the following:

    • Microsomal preparation (containing a known amount of protein)

    • Assay buffer (containing KCl, HEPES, and a defined free Ca²⁺ concentration)

    • [³H]-ryanodine (typically at a concentration near its Kd)

    • This compound at various concentrations (or vehicle control)

  • Incubate at 37°C for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³H]-ryanodine.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ryanodine) from total binding. Plot the specific binding as a function of this compound concentration to determine EC₅₀ or IC₅₀ values.

Protocol 2: Intracellular Ca²⁺ Imaging

This protocol describes how to measure changes in cytosolic Ca²⁺ in response to this compound using a fluorescent indicator.

Methodology:

  • Cell Culture: Plate cells expressing the target RyR isoform on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) according to the manufacturer's instructions.

  • Washing: Gently wash the cells to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with an appropriate filter set.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor changes in intracellular Ca²⁺ concentration.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. Normalize the fluorescence change to the baseline fluorescence (F/F₀).

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for this compound.

Parameter RyR1 RyR2 RyR3 Notes
EC₅₀ / IC₅₀ (nM) e.g., 150e.g., >10,000e.g., 800Determined from [³H]-ryanodine binding assays.
Maximal Effect (%) e.g., +85%e.g., -10%e.g., +60%Percent change in [³H]-ryanodine binding at saturating compound concentration relative to control.
Ca²⁺ Release (F/F₀) e.g., 3.5e.g., 1.2e.g., 2.8Peak fluorescence change in Ca²⁺ imaging experiments.

Visualizations

cluster_EC_Coupling Excitation-Contraction Coupling cluster_this compound Modulation by this compound Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (RyR1) or Ca²⁺ Influx (RyR2) Ca_Release Ca²⁺ Release from SR RyR->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->RyR Binds to and modulates gating

Caption: Signaling pathway of excitation-contraction coupling and the modulatory role of this compound on the Ryanodine Receptor.

Start Start Prepare Microsomes Prepare Microsomes (RyR Source) Start->Prepare Microsomes Incubate Incubate: Microsomes [³H]-Ryanodine This compound Prepare Microsomes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (EC₅₀ / IC₅₀) Count->Analyze End End Analyze->End

Caption: Experimental workflow for the [³H]-Ryanodine binding assay to characterize this compound.

References

Technical Support Center: RJF02215 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when using the novel compound RJF02215. The information is designed for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during cell viability experiments with this compound.

Q1: Why am I seeing a significant decrease in cell viability even at very low concentrations of this compound?

A1: Several factors could contribute to this observation:

  • High Cellular Sensitivity: The cell line you are using may be exceptionally sensitive to the mechanism of action of this compound.

  • Compound Solubility: Poor solubility of this compound can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in the vehicle solvent before diluting it in culture medium.

  • Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations. It is crucial to run a vehicle control to assess its effect on cell viability.

  • Incorrect Concentration Calculation: Double-check all calculations for the preparation of your stock solution and subsequent dilutions.

Q2: My cell viability results are not reproducible between experiments. What could be the cause?

A2: Lack of reproducibility can stem from several sources:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or sparsely populated wells can respond differently to treatment.

  • Treatment Duration: The timing of this compound addition and the total incubation time should be kept constant.

  • Reagent Variability: Use fresh reagents and ensure that assay reagents are properly stored and handled.

Q3: The results from my colorimetric viability assay (e.g., MTT, XTT) do not align with visual inspection of the cells under a microscope. Why might this be?

A3: Discrepancies between metabolic assays and microscopic observation can occur because:

  • Metabolic Inhibition: this compound might be inhibiting mitochondrial reductase enzymes without necessarily killing the cells. This would lead to a decrease in the colorimetric signal, suggesting lower viability, even if the cells appear morphologically intact.[1][2]

  • Interference with Assay Chemistry: The compound itself might interfere with the tetrazolium salt reduction, leading to inaccurate readings.

  • Morphological Changes: this compound could be inducing cellular changes like senescence or cell cycle arrest, which might not be immediately apparent as cell death but can affect metabolic activity.

To resolve this, consider using a multi-parametric approach to assess cell health, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity.[3]

Quantitative Data Summary

For robust analysis, it is essential to select the appropriate cell viability assay. The table below summarizes common assays and their key features.

Assay NamePrincipleDetection MethodAdvantagesDisadvantages
MTT Assay Reduction of yellow tetrazole (MTT) to purple formazan (B1609692) by mitochondrial dehydrogenases in living cells.[1][4]Spectrophotometer (Absorbance)Fast protocol, high-throughput.[1]Endpoint assay, potential overestimation of viability, requires a final solubilization step.[1]
XTT/WST-1 Assays Reduction of tetrazolium salts to a water-soluble formazan product by metabolically active cells.[1]Spectrophotometer (Absorbance)High sensitivity, large dynamic range, water-soluble product.[1]Endpoint assay, potential overestimation of viability.[1]
Luminescent ATP Assay Measurement of ATP, an indicator of metabolically active cells, using firefly luciferase.[1][2]LuminometerHighly sensitive, fast, high-throughput compatible.[1]Requires cell lysis.[1]
Live/Dead Assays (e.g., Calcein-AM/PI) Simultaneous staining of viable cells (Calcein-AM), dead cells (Propidium Iodide), and total cells (Hoechst).[1]Fluorescence Microscope or Flow CytometerLive-cell analysis, rapid protocol, single-cell resolution.[1]Can be more complex to quantify than plate-reader assays.

Experimental Protocols

Below are detailed methodologies for key cell viability experiments.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include wells with untreated cells and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Live/Dead Staining with Calcein-AM and Propidium Iodide (PI)
  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the MTT protocol.

  • Staining Solution Preparation: Prepare a staining solution containing Calcein-AM and Propidium Iodide in a suitable buffer (e.g., PBS).

  • Cell Staining: Remove the treatment medium, wash the cells with PBS, and then add the staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM, live cells) and red (PI, dead cells) fluorescence.

  • Image Analysis: Quantify the number of live and dead cells using image analysis software.

Visualizations

The following diagrams illustrate a general experimental workflow and a relevant signaling pathway that may be affected by cytotoxic compounds.

G cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation e.g., 24, 48, 72h Viability Assay Viability Assay Incubation->Viability Assay Select appropriate assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Calculate % Viability Calculate % Viability Data Acquisition->Calculate % Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Viability->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Workflow for assessing compound effect on cell viability.

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress and is often implicated in the response to cytotoxic agents.[5][6]

G Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Ubiquitination_Degradation Ubiquitination & Degradation Keap1->Ubiquitination_Degradation promotes Nrf2->Ubiquitination_Degradation Nrf2_Nuclear_Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_Nuclear_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuclear_Translocation->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression activates Cell_Survival Cell Survival Gene_Expression->Cell_Survival promotes

Caption: The Nrf2 signaling pathway in cellular stress response.

References

Refining RJF02215 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RJF02215 in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of this compound.

Issue Possible Cause Suggested Solution
Inconsistent IC50 Values Cell passage number variabilityEnsure consistent cell passage numbers are used for all experiments. It is recommended to use cells within 10 passages from thawing.
Inaccurate serial dilutionsPrepare fresh serial dilutions for each experiment. Verify pipette calibration.
Edge effects in multi-well platesAvoid using the outer wells of 96-well plates for treatment, as they are more susceptible to evaporation. Fill outer wells with sterile PBS.
Low Potency or No Effect Compound degradationStore this compound stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light. Prepare fresh working dilutions from the stock for each experiment.
Incorrect cell seeding densityOptimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Presence of serum proteinsSerum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during treatment, if compatible with your cell line.
High Background in Western Blots for p-VEGFR2 Suboptimal antibody concentrationTitrate the primary and secondary antibody concentrations to determine the optimal signal-to-noise ratio.
Insufficient washingIncrease the number and duration of wash steps after antibody incubations.
High concentration of blocking agentReduce the concentration of the blocking agent or try a different blocking buffer (e.g., BSA instead of milk).
Cell Death at Low Concentrations Off-target effectsWhile this compound is highly selective, off-target effects can occur at high concentrations or in sensitive cell lines. Perform a dose-response curve to determine the optimal concentration range.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase. By binding to the kinase domain, this compound blocks the autophosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.

2. How should I prepare and store this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution (e.g., 10 mM in DMSO) and store in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

3. What is the solubility of this compound?

This compound is soluble in DMSO up to at least 50 mM. It has limited solubility in aqueous solutions. When preparing working dilutions in cell culture medium, ensure the final DMSO concentration is not detrimental to the cells (typically <0.1%).

4. In which cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative activity in various cancer cell lines that express VEGFR2. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and experimental conditions.

Cell Line Cancer Type IC50 (nM)
HUVECNormal Human Umbilical Vein Endothelial Cells5
A549Lung Carcinoma150
MCF-7Breast Adenocarcinoma250
U87-MGGlioblastoma75

5. How can I confirm that this compound is inhibiting its target in my cells?

To confirm target engagement, you can perform a western blot to assess the phosphorylation status of VEGFR2 at key tyrosine residues (e.g., Y1175). Treatment with this compound should lead to a dose-dependent decrease in VEGFR2 phosphorylation upon stimulation with VEGF. You can also examine the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

2. Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is for assessing the effect of this compound on VEGF-induced VEGFR2 phosphorylation.

  • Materials:

    • Cells of interest (e.g., HUVECs)

    • Serum-free medium

    • VEGF-A

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total VEGFR2.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis This compound This compound This compound->VEGFR2 Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells B Overnight Incubation A->B C Prepare this compound Dilutions B->C D Add Compound to Cells C->D E Incubate (e.g., 72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan G->H I Read Absorbance (570nm) H->I J Calculate IC50 I->J

Validation & Comparative

Independent Verification of BRD4-Targeting PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins.[1] This guide provides a comparative overview of the activity of well-characterized BRD4-targeting PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Bromodomain-containing protein 4 (BRD4) is a key member of the bromodomain and extra-terminal domain (BET) family of proteins and a high-priority target in oncology.[1][2]

This document is intended to serve as a resource for the independent verification of the activity of novel BRD4-degrading molecules, such as the hypothetical RJF02215, by providing a baseline of data and experimental protocols for established compounds.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), in this case BRD4, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] VHL-based BRD4 PROTACs function by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment BRD4 BRD4 (Target Protein) Ternary BRD4-PROTAC-VHL Ternary Complex BRD4->Ternary Binds PROTAC This compound (PROTAC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Targets for Degradation Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degrades

Caption: General mechanism of VHL-based PROTACs for BRD4 degradation.

Comparative Activity of BRD4-Targeting Molecules

The following tables summarize the reported activities of several well-known BRD4-targeting PROTACs that utilize either the VHL or Cereblon (CRBN) E3 ligase, as well as the parent BET inhibitor, JQ1. This data provides a benchmark for evaluating the potency and efficacy of new chemical entities.

Table 1: In Vitro Degradation and Antiproliferative Activity

CompoundE3 Ligase RecruitedTarget ProteinCell LineDC₅₀ (nM)IC₅₀ (µM)Reference
ARV-771 VHLBRD2/3/4CRPC cell lines< 1-
MZ1 VHLBRD4VariousVariableSee notes[4][5]
dBET1 CereblonBRD4Breast cancer cells--[6]
A549-12.3[7]
HEK293-0.056[7]
HeLa-16.06[7]
Kasumi-1-0.1483[8][9]
NB4-0.3357[8][9]
THP-1-0.3551[8][9]
MV4-11-0.2748[8][9]
JQ1 N/A (Inhibitor)BRD4LNCaP, C4-2, 22Rv1N/A~0.2[10]
NMC 797N/A0.004[11]
MOLM13-TKIRN/A0.2694[12]
MOLM13N/A1.480[12]

Note on MZ1 IC50: The IC50 values for MZ1 vary significantly across different acute myeloid leukemia (AML) cell lines as reported.[4]

Table 2: Binding Affinity (Kd) of ARV-771

Target DomainKd (nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6
Data from MedChemExpress.[13]

Experimental Protocols

Detailed and reproducible experimental design is critical for the independent verification of a compound's activity. Below are outlines for key assays.

Cell Viability and Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay determines the effect of the compound on cell growth and viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., MZ1, JQ1, DMSO vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CCK-8 or CellTiter-Glo®) to each well.

  • Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add viability reagent (e.g., CCK-8) C->D E Measure absorbance/ luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for a cell viability and proliferation assay.

Target Protein Degradation Assay (Western Blot or ELISA)

This assay directly measures the reduction in the levels of the target protein.

Protocol Outline:

  • Cell Treatment: Treat cultured cells with various concentrations of the PROTAC for a defined time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • ELISA (e.g., MSD): Utilize a quantitative immunoassay to measure protein levels according to the manufacturer's protocol.[5]

  • Data Analysis: Quantify the band intensity (Western Blot) or signal (ELISA) relative to the loading control and vehicle-treated samples to determine the half-maximal degradation concentration (DC50).

Protein_Degradation_Workflow cluster_wet_lab Laboratory Procedure cluster_analysis Data Analysis A Treat cells with PROTAC B Harvest and lyse cells A->B C Quantify total protein B->C D Western Blot or ELISA C->D E Quantify protein levels relative to control D->E F Determine DC50 value E->F

References

Unveiling RJF02215: A Comparative Analysis of a Novel MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recently identified molecule, RJF02215, has demonstrated notable inhibitory activity against matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression and metastasis. This discovery, emerging from a machine learning-driven screening of the Maybridge chemical library, has positioned this compound as a promising candidate for further investigation in oncology, particularly for ovarian cancer. This guide provides a comparative analysis of this compound against other known MMP-9 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data.

Performance Overview of this compound

This compound was identified as a potent inhibitor of MMP-9 and has shown significant growth-inhibitory effects on the human ovarian cancer cell line, SKOV3.[1] The primary research, conducted by Sinha and colleagues, highlights its potential as a selective anti-cancer agent.[1]

Comparative Analysis with Other MMP-9 Inhibitors

Due to the novelty of this compound, directly comparable structural analogs with extensive biological data are not yet publicly available. Therefore, this analysis compares this compound with established MMP-9 inhibitors from different chemical classes to provide a broader context for its performance. The selected comparators include Marimastat, a broad-spectrum hydroxamate inhibitor, and JNJ0966, a highly selective allosteric inhibitor.

CompoundTypeTarget(s)IC50 (MMP-9)Cell-Based Activity
This compound Thiophene derivativeMMP-9Data not specified in abstractGrowth inhibition of SKOV3 ovarian cancer cells
Marimastat Broad-spectrum hydroxamateMMPs~5 nMVaried effects in clinical trials, some anti-tumor activity
JNJ0966 Allosteric inhibitorSelective for proMMP-9 activationNo direct catalytic inhibitionEfficacious in a mouse model of experimental autoimmune encephalomyelitis[2]

Note: Specific quantitative data for this compound, such as IC50 values, were not available in the public abstracts. Access to the full publication by Sinha et al. is required for a more detailed quantitative comparison.

Experimental Methodologies

The biological evaluation of this compound involved a series of in vitro assays to determine its efficacy against MMP-9 and its anti-proliferative effects on cancer cells.

MMP-9 Inhibition Assay

The inhibitory activity of this compound against MMP-9 was determined using a commercially available kit.

  • Principle: The assay utilizes a fluorescently labeled substrate that is cleaved by active MMP-9, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

  • Protocol Outline:

    • Recombinant human MMP-9 is pre-incubated with varying concentrations of the test compound (this compound).

    • The fluorescent MMP-9 substrate is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a fluorescence microplate reader.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Cell-Based Assays

The anti-cancer effects of this compound were evaluated using the SKOV3 ovarian cancer cell line.

  • MTT Assay (Cell Viability):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

    • Protocol Outline:

      • SKOV3 cells are seeded in 96-well plates and allowed to adhere.

      • Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).

      • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

      • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

      • The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.[3]

      • Cell viability is expressed as a percentage of the untreated control.

  • Wound Healing Assay (Cell Migration):

    • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer of cells.

    • Protocol Outline:

      • SKOV3 cells are grown to a confluent monolayer in a multi-well plate.

      • A sterile pipette tip is used to create a uniform scratch across the monolayer.

      • The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

      • Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).

      • The rate of wound closure is quantified by measuring the change in the wound area over time.

  • Colony Formation Assay (Clonogenic Survival):

    • Principle: This assay evaluates the ability of single cells to undergo unlimited division and form colonies, a measure of cell survival and proliferative capacity.

    • Protocol Outline:

      • A low density of SKOV3 cells is seeded in culture dishes.

      • The cells are treated with various concentrations of this compound for a defined period.

      • The treatment medium is replaced with fresh medium, and the cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

      • Colonies are fixed and stained with a dye such as crystal violet.

      • The number of colonies containing at least 50 cells is counted.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the general MMP-9 signaling pathway and the experimental workflow for identifying and validating MMP-9 inhibitors.

MMP9_Signaling_Pathway General MMP-9 Signaling Pathway in Cancer Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene proMMP9 pro-MMP-9 (Inactive) MMP9_Gene->proMMP9 Active_MMP9 Active MMP-9 proMMP9->Active_MMP9 Activation (e.g., by other proteases) ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Angiogenesis Angiogenesis Active_MMP9->Angiogenesis Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis This compound This compound This compound->Active_MMP9 Inhibition

Caption: General signaling pathway leading to MMP-9 activation and its role in cancer progression.

Experimental_Workflow Workflow for Identification and Validation of MMP-9 Inhibitors Virtual_Screening Virtual Screening (e.g., Machine Learning, Docking) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Compound_Library Compound Library (e.g., Maybridge) Compound_Library->Virtual_Screening In_Vitro_Enzyme_Assay In Vitro MMP-9 Inhibition Assay Hit_Identification->In_Vitro_Enzyme_Assay Lead_Candidate Lead Candidate (e.g., this compound) In_Vitro_Enzyme_Assay->Lead_Candidate Cell_Viability Cell Viability Assay (MTT) Lead_Candidate->Cell_Viability Cell_Migration Cell Migration Assay (Wound Healing) Lead_Candidate->Cell_Migration Clonogenic_Survival Clonogenic Survival Assay (Colony Formation) Lead_Candidate->Clonogenic_Survival In_Vivo_Studies In Vivo Animal Studies Cell_Viability->In_Vivo_Studies Cell_Migration->In_Vivo_Studies Clonogenic_Survival->In_Vivo_Studies

Caption: Experimental workflow for the discovery and validation of novel MMP-9 inhibitors.

Conclusion

This compound represents a novel and promising inhibitor of MMP-9 with demonstrated activity against ovarian cancer cells. While direct comparative data with structural analogs is currently lacking, its initial characterization suggests it is a valuable lead compound for further development. The provided experimental protocols and pathway diagrams offer a framework for researchers to design future studies to fully elucidate the therapeutic potential of this compound and its future analogs. Further research is warranted to determine its precise mechanism of action, selectivity profile against other MMPs, and in vivo efficacy.

References

Navigating the PI3K/Akt/mTOR Pathway: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a critical pathway regulating cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of three prominent PI3K inhibitors—Pictilisib (GDC-0941), Copanlisib (BAY 80-6946), and Alpelisib (BYL719)—to assist researchers in selecting the appropriate tool for their studies. This document uses these well-characterized inhibitors as exemplars to provide a framework for the cross-validation of any novel inhibitor, such as the hypothetical "RJF02215," in various cell lines.

Comparative Efficacy of PI3K Inhibitors Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Pictilisib, Copanlisib, and Alpelisib across a diverse panel of cancer cell lines, highlighting the differential sensitivity based on the genetic background of the cells. Data is collated from publicly available resources such as the Genomics of Drug Sensitivity in Cancer (GDSC) and the Cancer Therapeutics Response Portal (CTRP) databases.[1][2][3][4][5][6][7]

Cell LineCancer TypePictilisib (GDC-0941) IC50 (µM)Copanlisib (BAY 80-6946) IC50 (µM)Alpelisib (BYL719) IC50 (µM)Key Mutations
MCF7 Breast Cancer7.14[8]~0.019 (PIK3CA mutant mean)[9]0.225 - 0.6[10][11]PIK3CA E545K
T47D Breast CancerNot widely reported~0.019 (PIK3CA mutant mean)[9]3.055[11]PIK3CA H1047R
MDA-MB-231 Breast Cancer19.57[8]>1 (PIK3CA wild-type)>10KRAS, BRAF, TP53
A2780 Ovarian Cancer0.14[12][13]Not widely reportedNot widely reportedPTEN null
PC3 Prostate Cancer0.28[12]Not widely reportedNot widely reportedPTEN null
U87MG Glioblastoma0.95[12]Not widely reportedNot widely reportedPTEN null
HCT116 Colorectal Cancer1.081[12]Not widely reportedNot widely reportedPIK3CA H1047R, KRAS G13D
KPL-4 Breast Cancer<0.5 (HER2+)[12]<0.01Not widely reportedHER2 amplification, PIK3CA H1047R

Signaling Pathway and Points of Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pictilisib Pictilisib Pictilisib->PI3K Inhibits (pan-class I) Copanlisib Copanlisib Copanlisib->PI3K Inhibits (pan-class I, potent on α/δ) Alpelisib Alpelisib Alpelisib->PI3K Inhibits (α-specific)

PI3K/Akt/mTOR signaling pathway and inhibitor targets.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key assays used to evaluate the efficacy of small molecule inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Experimental workflow for the MTT cell viability assay.
Western Blot for Phospho-Akt

This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm pathway inhibition.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the inhibitor at various concentrations for a defined period (e.g., 2-24 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

Cross-Validation Logic

To ensure the robustness of findings, a new compound should be tested across multiple, well-characterized cell lines with diverse genetic backgrounds. This approach helps to identify potential biomarkers of sensitivity or resistance.

Cross_Validation_Logic cluster_logic Cross-Validation Strategy cluster_cell_lines Diverse Cell Line Panel Compound Test Compound (e.g., this compound) CellLine1 Cell Line A PIK3CA mutant Compound->CellLine1 Test in CellLine2 Cell Line B PTEN null Compound->CellLine2 Test in CellLine3 Cell Line C Wild-Type Compound->CellLine3 Test in Assays Functional Assays (MTT, Western Blot, etc.) CellLine1->Assays CellLine2->Assays CellLine3->Assays Data Comparative Data Analysis (IC50, p-Akt levels) Assays->Data Conclusion Identify Biomarkers & Determine Efficacy Spectrum Data->Conclusion

Logical workflow for cross-validating a novel compound.

By following a structured approach of comparative analysis against known inhibitors and employing standardized experimental protocols across a diverse panel of cell lines, researchers can effectively characterize the efficacy and mechanism of action of novel compounds like this compound, paving the way for further pre-clinical and clinical development.

References

Unraveling the Specificity and Selectivity of RJF02215: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the development of highly specific and selective molecular agents is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparative analysis of the investigational compound RJF02215, focusing on its specificity and selectivity profile. Due to the limited publicly available information on a compound designated "this compound," this guide will establish a framework for such a comparative analysis, which can be populated with specific experimental data as it becomes available. We will explore the methodologies used to assess molecular interactions and present a hypothetical comparison with other relevant compounds, underscoring the critical importance of rigorous specificity and selectivity studies in preclinical drug development.

I. Understanding Specificity and Selectivity

Specificity refers to the ability of a compound to bind to its intended biological target with high affinity. Selectivity , on the other hand, describes the compound's ability to bind to its intended target over other, often structurally related, targets. A highly selective compound will exhibit potent activity at its primary target while showing minimal interaction with a wide range of other biomolecules.

To illustrate the signaling pathway that a highly specific and selective inhibitor like this compound might target, consider the following generalized kinase signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor This compound This compound This compound->MEK Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Figure 1: Hypothetical Kinase Signaling Pathway Inhibition by this compound.

II. Comparative Specificity and Selectivity Data

A crucial aspect of characterizing a new compound is to quantify its interaction with its primary target and a panel of other related and unrelated biomolecules. This is often presented as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ).

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds

Kinase TargetThis compound (IC₅₀, nM)Compound A (IC₅₀, nM)Compound B (IC₅₀, nM)
Primary Target (e.g., MEK1) 15 25 50
MEK2203065
ERK1> 10,0005,0008,000
ERK2> 10,0006,5009,500
p38α8,5001,2003,000
JNK1> 10,0008,000> 10,000
CDK2> 10,000> 10,0007,500
Selectivity Score (S₁₀)0.020.150.25

Note: The Selectivity Score (S₁₀) is a hypothetical metric calculated as the ratio of the number of off-targets inhibited by >90% to the total number of kinases tested at a 1 µM concentration.

III. Experimental Protocols

The data presented in comparative guides are generated through rigorous and reproducible experimental protocols. Below are outlines of standard assays used to determine compound specificity and selectivity.

A. Kinase Panel Screening

This high-throughput screening method assesses the activity of a compound against a large panel of purified kinases.

Experimental Workflow:

G Start Start Compound_Dilution Prepare Serial Dilutions of this compound Start->Compound_Dilution Assay_Plate Dispense Kinase, Substrate, and ATP to Assay Plate Compound_Dilution->Assay_Plate Incubation Add this compound and Incubate Assay_Plate->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence/ Fluorescence Detection->Readout Data_Analysis Calculate % Inhibition and IC50 Values Readout->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for an In Vitro Kinase Assay.

Protocol:

  • A panel of recombinant kinases is assembled.

  • Each kinase reaction is set up with its specific substrate and ATP at a concentration close to the Kₘ.

  • This compound is added at a range of concentrations.

  • The reactions are incubated at a controlled temperature for a set period.

  • The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

B. Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.

Protocol (e.g., NanoBRET™ Target Engagement Assay):

  • Cells are engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.

  • The cells are treated with varying concentrations of this compound.

  • The NanoBRET™ substrate is added, and the luminescence and fluorescence are measured.

  • Competitive displacement of the fluorescent tracer by this compound results in a decrease in the BRET signal, allowing for the determination of cellular IC₅₀ values.

IV. Conclusion

The rigorous evaluation of a compound's specificity and selectivity is a cornerstone of successful drug development. While specific data for a compound designated this compound is not publicly available, this guide outlines the essential components of a comprehensive comparative analysis. By employing standardized experimental protocols, presenting data in a clear and comparative format, and visualizing the underlying biological and experimental frameworks, researchers can effectively assess the potential of novel therapeutic agents. As more information on this compound emerges, this framework can be populated to provide a detailed and objective evaluation for the scientific community.

Benchmarking RJF02215: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking guide comparing RJF02215 against standard treatments cannot be generated at this time. Extensive searches for "this compound" have not yielded any publicly available information on a compound or drug with this identifier.

Consequently, critical details required for this analysis, including its mechanism of action, the medical conditions it is intended to treat, and any existing clinical or preclinical data, are unknown. Without this foundational information, it is not possible to:

  • Identify the appropriate standard-of-care treatments for a comparative analysis.

  • Source quantitative performance data for this compound or relevant comparator drugs.

  • Detail the experimental protocols used in its evaluation.

  • Construct meaningful diagrams of its signaling pathways or experimental workflows.

To proceed with the creation of the requested comparison guide, specific information regarding the nature of this compound is required. This would include, at a minimum, its therapeutic target and intended clinical indication.

Comparative Analysis of RJF02215: A Novel MMP-9 Inhibitor for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the research findings on RJF02215, offering a comparative perspective against other established matrix metalloproteinase (MMP) inhibitors.

This guide provides a detailed analysis of the novel Matrix Metalloproteinase-9 (MMP-9) inhibitor, this compound, which has demonstrated selective anti-cancer activity against the SKOV3 ovarian cancer cell line.[1] The compound was identified through a machine learning-based virtual screening of the Maybridge chemical library.[2] This document summarizes the current research on this compound, compares its activity with other well-known MMP inhibitors, provides detailed experimental methodologies, and visualizes the relevant signaling pathways.

Performance Comparison of MMP Inhibitors

The following table summarizes the inhibitory activity of this compound and selected alternative MMP inhibitors. It is important to note that direct comparison of this compound's potency at the enzymatic level is currently limited by the available data, which focuses on its cellular effects.

CompoundTarget(s)IC50 (MMP-9)Other MMPs Inhibited (IC50)Cell Line Activity
This compound MMP-9 (putative)Not ReportedNot ReportedInhibits proliferation, wound healing, and colony formation of SKOV3 ovarian cancer cells.[1]
Marimastat Broad-spectrum MMP3 nMMMP-1 (5 nM), MMP-2 (6 nM), MMP-7 (13 nM), MMP-14 (9 nM)Broad anti-tumor and anti-angiogenesis activity.
Batimastat Broad-spectrum MMP4 nMMMP-1 (3 nM), MMP-2 (4 nM), MMP-3 (20 nM), MMP-7 (6 nM)Shows anti-proliferative, anti-invasive, and antimetastatic activity in human ovarian carcinoma xenografts.
Prinomastat Broad-spectrum MMP5.0 nMMMP-1 (79 nM), MMP-3 (6.3 nM)Orally active with antitumor activity.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound on the SKOV3 ovarian cancer cell line are provided below.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: SKOV3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or control vehicle for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value of the compound.

Wound Healing (Scratch) Assay for Cell Migration

This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Cell Seeding: SKOV3 cells are grown in a culture dish to form a confluent monolayer.

  • Creating the Wound: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove detached cells and then incubated with media containing this compound or a control.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.

Colony Formation Assay for Clonogenic Survival

This assay evaluates the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and tumorigenicity.

  • Cell Seeding: A low density of SKOV3 cells is seeded into culture dishes.

  • Compound Treatment: Cells are treated with this compound or a control for a defined period.

  • Incubation: The cells are then allowed to grow for an extended period (e.g., 1-2 weeks) in drug-free media until visible colonies are formed.

  • Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet, and the number of colonies containing a minimum number of cells (e.g., 50) is counted.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of gelatinases, such as MMP-9, in biological samples.

  • Sample Preparation: Conditioned media from SKOV3 cells treated with or without this compound is collected.

  • Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Visualization: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background, indicating enzymatic activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for MMP-9-mediated effects in ovarian cancer and a typical experimental workflow for evaluating an MMP-9 inhibitor.

MMP9_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Transcription cluster_3 Extracellular Matrix Degradation & Cell Behavior Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates MMP-9 Gene MMP-9 Gene NF-kB->MMP-9 Gene Promotes Transcription MMP-9 mRNA MMP-9 mRNA MMP-9 Gene->MMP-9 mRNA Pro-MMP-9 Pro-MMP-9 MMP-9 mRNA->Pro-MMP-9 Translation Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Migration Cell Migration ECM Degradation->Cell Migration Invasion Invasion ECM Degradation->Invasion This compound This compound This compound->Active MMP-9 Inhibits

Caption: EGFR-mediated MMP-9 signaling pathway in ovarian cancer.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison SKOV3 Cells SKOV3 Cells Treatment Treat with this compound SKOV3 Cells->Treatment MTT Assay MTT Assay Treatment->MTT Assay Assess Proliferation Wound Healing Wound Healing Treatment->Wound Healing Assess Migration Colony Formation Colony Formation Treatment->Colony Formation Assess Clonogenicity Gelatin Zymography Gelatin Zymography Treatment->Gelatin Zymography Assess MMP-9 Activity Quantitative Data Quantitative Data MTT Assay->Quantitative Data Wound Healing->Quantitative Data Colony Formation->Quantitative Data Gelatin Zymography->Quantitative Data Comparison Compare with Alternatives Quantitative Data->Comparison

Caption: Experimental workflow for evaluating this compound.

References

Unraveling the Identity of RJF02215: A Prerequisite for Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the identifier "RJF02215" across scientific databases and the public domain has yielded no specific information defining this compound, drug, or technology. This lack of publicly available data makes a head-to-head comparison with an alternative technique impossible at this time.

For the scientific and drug development community to engage in a meaningful evaluation, a clear understanding of this compound's nature is paramount. This includes its molecular structure, mechanism of action, and intended application. Without this foundational knowledge, identifying a relevant alternative for a comparative analysis and sourcing the necessary experimental data is not feasible.

To proceed with the requested comparison guide, we kindly request the user to provide detailed information on this compound, including:

  • A clear definition of what this compound is: Is it a small molecule, a biologic, a diagnostic tool, or a specific experimental protocol?

  • Its primary application or field of research: For example, is it an inhibitor of a specific enzyme, a novel gene-editing technique, or a new imaging agent?

  • Any available data on its mechanism of action: How does it exert its effects at a molecular or cellular level?

Once this essential information is provided, a thorough and objective comparison guide can be developed, adhering to the rigorous standards of scientific communication. This would involve identifying a suitable alternative technique, sourcing relevant experimental data, and presenting the findings in a clear and structured format, complete with detailed protocols and illustrative diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Safety Operating Guide

Essential Safety and Handling Protocols for RJF02215

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a substance designated "RJF02215" could not be located in publicly available resources. The following information is a comprehensive guide based on general laboratory safety principles for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must obtain and thoroughly review the substance-specific SDS from the manufacturer or supplier before commencing any work with this compound.

This guide provides a framework for establishing safe handling, operational, and disposal procedures to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure to hazardous substances. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety Goggles or Face ShieldANSI Z87.1-rated chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, consult the manufacturer's glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
Body Laboratory CoatA flame-resistant lab coat with long sleeves and a fully buttoned front is required. For handling larger quantities or in case of a high splash risk, a chemically resistant apron or suit may be necessary.
Respiratory Fume Hood or RespiratorAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used. Fit testing is required for all respirator users.
Feet Closed-Toed ShoesSturdy, closed-toed shoes made of a non-porous material are mandatory in the laboratory to protect against spills.
Emergency Procedures

Immediate and appropriate action during an emergency is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. For small spills, use an appropriate absorbent material and follow the cleanup protocol. For large spills, evacuate the laboratory and contact the emergency response team.
Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the integrity of the substance.

  • Handling:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Avoid the generation of dust and aerosols.

    • Use appropriate tools (e.g., spatulas, forceps) to handle solid materials.

    • Ground equipment to prevent static discharge if the substance is flammable.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Consult the substance-specific SDS for detailed storage temperature and incompatibility information.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Protocols

The following are generalized, step-by-step methodologies for common laboratory procedures involving a potentially hazardous chemical like this compound.

Protocol 1: Weighing Solid this compound
  • Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a ventilated balance enclosure.

  • Taring: Place a clean, appropriately sized weigh boat or paper on the balance pan and tare the balance to zero.

  • Transfer: Carefully transfer the approximate amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Measurement: Record the exact weight of the substance.

  • Cleanup: Tightly cap the source container. Clean the spatula and the balance area. Dispose of any contaminated materials in the designated hazardous waste container.

Protocol 2: Dissolving this compound in a Solvent
  • Preparation: Don all required PPE. Perform all work inside a chemical fume hood.

  • Solvent Addition: Add the desired volume of the appropriate solvent to a clean beaker or flask equipped with a magnetic stir bar.

  • Solute Addition: Slowly add the pre-weighed this compound to the solvent while stirring to prevent clumping and splashing.

  • Dissolution: Cover the beaker or flask (e.g., with a watch glass or parafilm) and continue stirring until the solid is completely dissolved. Gentle heating may be applied if the substance's properties permit and it is safe to do so.

  • Storage/Use: Once dissolved, the solution should be immediately used or stored in a properly labeled, sealed container.

Visualized Workflows

The following diagrams illustrate key logical and procedural workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Spill_Response_Plan cluster_small_spill Small & Controllable Spill cluster_large_spill Large or Uncontrolled Spill spill Spill of this compound Occurs assess Assess Spill Size & Risk spill->assess alert_immediate Alert Others in the Area assess->alert_immediate Small evacuate Evacuate Immediate Area assess->evacuate Large get_kit Retrieve Spill Kit alert_immediate->get_kit absorb Absorb with Appropriate Material get_kit->absorb clean Clean Area & Decontaminate absorb->clean dispose_spill Dispose of Cleanup Materials as Hazardous Waste clean->dispose_spill notify_supervisor Notify Supervisor & EHS evacuate->notify_supervisor secure_area Secure the Area to Prevent Entry notify_supervisor->secure_area await_response Await Emergency Response Team secure_area->await_response

Caption: Decision-Making for this compound Spill Response.

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